Technical Deep Dive: N,N'-Di-Boc-L-homocystine in Advanced Peptide Synthesis and Medicinal Chemistry
Part 1: Executive Summary N,N'-Di-Boc-L-homocystine (CAS: 130981-51-0) is a specialized, protected amino acid dimer widely utilized in medicinal chemistry and solid-phase peptide synthesis (SPPS).[1] Structurally, it con...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
N,N'-Di-Boc-L-homocystine (CAS: 130981-51-0) is a specialized, protected amino acid dimer widely utilized in medicinal chemistry and solid-phase peptide synthesis (SPPS).[1] Structurally, it consists of two L-homocysteine molecules linked by a disulfide bond, with both N-termini protected by tert-butyloxycarbonyl (Boc) groups.[1]
Its primary utility lies in its ability to serve as a stable, oxidation-resistant precursor to L-homocysteine .[1] Free L-homocysteine is notoriously unstable in solution, prone to rapid cyclization into homocysteine thiolactone or uncontrolled oxidation. The Di-Boc-L-homocystine derivative "locks" the thiol in a disulfide state and masks the amine, allowing researchers to introduce the homocysteine moiety into complex molecules without side reactions.[1]
Part 2: Chemical Identity & Physicochemical Properties[2]
Soluble in DMF, DMSO, Methanol, Dichloromethane (DCM); Poorly soluble in water
Storage
-20°C (Desiccate); Hygroscopic
Structural Analysis
The molecule is a C2-symmetric dimer . Unlike cystine, which has one methylene group (
) between the alpha-carbon and sulfur, homocystine has two ().[1] This extra methylene group significantly alters the steric environment and pKa of the thiol upon reduction, making it a critical probe in structure-activity relationship (SAR) studies.
Key Structural Features:
Boc Protection: Acid-labile carbamate protects the amine, stable to basic conditions (e.g., saponification).
Disulfide Bridge: Protects the thiol from oxidation or alkylation until reduction is desired.
Carboxylic Acid: Free for coupling to amines or resins.
[1]
Part 3: Synthetic Utility & Mechanism
The "Thiolactone Problem"
In peptide synthesis, using free L-homocysteine is hazardous due to the rapid formation of homocysteine thiolactone under acidic conditions or during activation. This intramolecular cyclization terminates the peptide chain and produces a reactive side product.
Solution: N,N'-Di-Boc-L-homocystine bypasses this by keeping the sulfur atom oxidized (disulfide) and the nitrogen protected.[1] The thiol is only released after the amino acid is incorporated into the peptide chain and the disulfide is reduced, typically using DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).[1]
Orthogonal Deprotection Workflow
The Boc group allows for an orthogonal synthetic strategy, particularly useful when combined with Fmoc-based side chains or benzyl-based protections.[1]
Part 4: Experimental Protocols
Synthesis of N,N'-Di-Boc-L-homocystine
Note: This protocol is adapted from standard Boc-protection methodologies for amino acids.[1]
ESI-MS (Positive Mode): Expect [M+H]⁺ peak at ~469.2 m/z.
ESI-MS (Negative Mode): Expect [M-H]⁻ peak at ~467.2 m/z.
Part 6: Handling & Safety[9]
Hazard Classification (GHS):
While specific data for the Di-Boc derivative is limited, it should be handled with the precautions assigned to the parent amino acid (L-Homocysteine) and general organic reagents.[1]
Stability:
The compound is stable at room temperature but should be stored at -20°C to prevent slow degradation or hydrolysis. It is hygroscopic; allow the container to reach room temperature before opening to prevent condensation.
References
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 18322443, N-Boc-D,L-homocysteine. Retrieved from [Link][1]
Perkins, J. et al. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry. (Reference for general Boc-protection protocols). Retrieved from [Link][1]
An In-Depth Technical Guide to Di-Boc-L-homocystine: Properties, Synthesis, and Applications in Advanced Research Introduction In the landscape of modern chemical biology and drug development, the precise control of mole...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Di-Boc-L-homocystine: Properties, Synthesis, and Applications in Advanced Research
Introduction
In the landscape of modern chemical biology and drug development, the precise control of molecular architecture is paramount. Amino acid derivatives, particularly those with protecting groups, serve as fundamental tools for the construction of complex peptides and bioconjugates. L-Homocystine, the disulfide-linked dimer of homocysteine and a homolog of the more common L-cystine, presents a unique structural motif. The addition of the di-tert-butoxycarbonyl (Di-Boc) protecting groups to L-homocystine yields Di-Boc-L-homocystine, a specialized reagent designed for strategic application in organic synthesis.
The Boc group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions and its clean, quantitative removal under mild acid. By masking the reactive amino functionalities of L-homocystine, Di-Boc-L-homocystine allows for selective reactions at other sites and controlled incorporation into larger molecules. This guide offers a comprehensive technical overview of Di-Boc-L-homocystine, detailing its core physicochemical properties, a representative synthetic protocol, and its critical applications for researchers, chemists, and professionals in drug discovery.
Core Physicochemical Properties
The foundational attributes of a chemical reagent dictate its handling, reactivity, and analytical profile. Di-Boc-L-homocystine is an amorphous white solid utilized for research purposes.[1] Its key identifiers and properties are summarized below.
The structure of Di-Boc-L-homocystine consists of two N-Boc protected L-homocysteine units joined by a disulfide bridge. It is crucial to distinguish this molecule from its more common, and structurally similar, counterpart, N,N'-Di-Boc-L-cystine.
Di-Boc-L-homocystine (C₁₈H₃₂N₂O₈S₂): Each monomeric unit contains a two-carbon ethyl chain (-CH₂-CH₂-) between the alpha-carbon and the sulfur atom.
N,N'-Di-Boc-L-cystine (C₁₆H₂₈N₂O₈S₂): Each monomeric unit contains a single-carbon methyl chain (-CH₂-) between the alpha-carbon and the sulfur atom.[3][4]
This seemingly minor difference—an additional methylene group in each half of the homocystine molecule—has significant implications. It extends the length of the disulfide linker, which can alter the conformational flexibility and steric profile of peptides or bioconjugates into which it is incorporated. This extension can be strategically exploited in drug design to optimize spacing between a targeting moiety and a payload.
Synthesis and Purification
The synthesis of Di-Boc-L-homocystine is typically achieved through the N-protection of L-homocystine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and well-established method for protecting the amino groups of amino acids.[5]
A Technical Guide for Researchers: Distinguishing and Applying Di-Boc-L-homocystine and Boc-L-homocysteine in Advanced Scientific Applications
Abstract: In the nuanced field of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to experimental success. This guide provides a detailed technical examination of two clo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: In the nuanced field of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to experimental success. This guide provides a detailed technical examination of two closely related but functionally distinct reagents: N-α-Boc-L-homocysteine and its disulfide-linked dimer, N,N'-Di-Boc-L-homocystine. While both serve as sources of the non-proteinogenic amino acid homocysteine, their core structural difference—the presence of a reactive free thiol versus a stable disulfide bond—dictates their handling, stability, and strategic application. This whitepaper will elucidate these differences through structural analysis, comparative properties, and field-proven protocols, offering researchers the expertise to select the optimal reagent, thereby enhancing the integrity and efficiency of their synthetic workflows.
Section 1: Fundamental Chemistry and Structural Analysis
Introduction to Homocysteine and its Significance
Homocysteine is a non-proteinogenic α-amino acid, structurally homologous to cysteine but with an additional methylene group (-CH2-) in its side chain.[1][2] This extension imparts unique conformational properties when incorporated into peptides. The thiol (sulfhydryl) group (-SH) on its side chain is a key functional feature, serving as a nucleophile and a precursor for disulfide bond formation, making it a valuable component in biochemical research and pharmaceutical development.[1][3]
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[4][5][6] Its primary role is to prevent the amine from participating in unwanted side reactions during peptide bond formation. The Boc group is characterized by its stability under a range of conditions but can be readily and cleanly removed with moderate acids, such as trifluoroacetic acid (TFA), a cornerstone of the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4][7]
Chemical Structure of Boc-L-homocysteine: The Monomer
Boc-L-homocysteine is the monomeric form, featuring a free thiol group. This makes it the directly reactive species for applications requiring a nucleophilic sulfur, such as conjugation or incorporation into a peptide chain where the thiol is intended to remain free or form a disulfide bond in a subsequent, controlled step.
Caption: Structure of N-α-Boc-L-homocysteine.
Chemical Structure of Di-Boc-L-homocystine: The Dimer
Di-Boc-L-homocystine is a dimer composed of two Boc-L-homocysteine molecules linked by a disulfide bond (-S-S-).[8] This oxidized form protects the thiol group, preventing its participation in undesired reactions. The disulfide bond renders the molecule significantly more stable to aerial oxidation compared to its monomeric counterpart. It serves as a stable, crystalline solid that is easier to handle and store.
Caption: Structure of N,N'-Di-Boc-L-homocystine.
Section 2: Comparative Physicochemical Properties
The choice between the monomer and dimer is often dictated by their differing physical and chemical properties, which are a direct consequence of the thiol versus disulfide state.
The molecular weight of the dimer is twice that of the monomer, less the mass of two protons.
Key Functional Group
Free Thiol (-SH)
Disulfide Bond (-S-S-)
The core structural distinction defining their reactivity.
Reactivity
High. The thiol is a potent nucleophile and is readily oxidized.
Low. The disulfide bond is stable and requires a reducing agent to cleave.
The free thiol is susceptible to oxidation and alkylation. The disulfide is chemically stable.
Stability/Storage
Prone to aerial oxidation to form the dimer (homocystine). Requires storage under inert gas and at low temperatures.
Highly stable. Can be stored under ambient conditions as a crystalline solid. Preferred for long-term storage.
The disulfide bond is the thermodynamically favored product of thiol oxidation in the presence of oxygen.[11]
Solubility
Generally soluble in organic solvents.
Solubility can vary but is often a crystalline solid with good stability.
The larger, more symmetrical dimer may have different crystallization and solubility profiles.
Section 3: Synthesis and Interconversion
Synthetic Route to Boc-L-homocysteine
Boc-L-homocysteine is typically synthesized by reacting L-homocysteine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[12] The base deprotonates the amino group, enhancing its nucleophilicity to attack the Boc anhydride, thereby forming the protected amino acid.
Formation of Di-Boc-L-homocystine via Oxidation
The dimer, Di-Boc-L-homocystine, is readily formed by the mild oxidation of Boc-L-homocysteine. This can occur simply through exposure to air (aerial oxidation) or can be accelerated by using mild oxidizing agents like dimethyl sulfoxide (DMSO) or iodine. This reaction is often a purification strategy, as the dimer is typically a stable, crystalline solid that can be easily isolated.
Protocol: Reductive Cleavage of Di-Boc-L-homocystine to Boc-L-homocysteine
A key experimental workflow is the in situ generation of the reactive monomer from the stable dimer. This allows for the convenient storage of the precursor and the generation of the reactive thiol immediately before use, minimizing side reactions.
Objective: To quantitatively reduce the disulfide bond of Di-Boc-L-homocystine to yield two equivalents of Boc-L-homocysteine for immediate use in a subsequent reaction.
Materials:
N,N'-Di-Boc-L-homocystine
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Anhydrous, degassed solvent (e.g., DMF, DCM, or an appropriate buffer)
Inert gas (Nitrogen or Argon)
Methodology:
Preparation: In a flame-dried flask under an inert atmosphere, dissolve N,N'-Di-Boc-L-homocystine (1 equivalent) in the chosen anhydrous, degassed solvent.
Reductant Addition: Add a solution of a reducing agent.
Using DTT: Add a solution of DTT (1.5 to 2 equivalents) to the flask. The reaction proceeds via thiol-disulfide exchange.[11]
Using TCEP: Add a solution of TCEP (1.1 equivalents). TCEP is a powerful, odorless, and irreversible reducing agent that is effective over a wide pH range.[13]
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS.
Validation (Optional): To confirm the presence of free thiols, an aliquot of the reaction mixture can be tested using Ellman's reagent (DTNB), which produces a yellow-colored product in the presence of free sulfhydryl groups.[14]
Direct Use: The resulting solution containing Boc-L-homocysteine is typically used directly in the next synthetic step without isolation to prevent re-oxidation.
Causality: The use of a slight excess of the reducing agent ensures the complete and rapid cleavage of the disulfide bond. TCEP is often preferred as it does not contain a thiol group itself, simplifying downstream purification if needed.[13] Performing the reaction under an inert atmosphere is critical to prevent the newly formed, highly reactive thiol from being oxidized by atmospheric oxygen.
Workflow Diagram for Interconversion
Caption: Reversible interconversion of the two forms.
Section 4: Core Applications in Research and Development
The selection between the monomer and dimer is a strategic choice based on the specific requirements of the experimental design.
Boc-L-homocysteine: A Building Block for Peptides and Thiol-Modification
Solid-Phase Peptide Synthesis (SPPS): When a homocysteine residue with a free thiol is desired in the final peptide, Boc-L-homocysteine is used directly in the coupling step. However, this is often challenging as the free thiol can cause side reactions, such as dimerization on the resin or reaction with electrophiles. More commonly, a thiol-protecting group (e.g., Trityl (Trt) or Benzyl (Bzl)) is used on the homocysteine side chain (e.g., Boc-L-Hcy(Trt)-OH) during synthesis.[5][15]
Introduction of Reactive Thiol Groups: Boc-L-homocysteine is the reagent of choice for conjugating to molecules where a free thiol is needed for subsequent labeling, surface immobilization, or cyclization reactions.
Di-Boc-L-homocystine: A Stable Precursor for Controlled Thiol Introduction
Advantages in Storage and Handling: The primary advantage of the dimer is its superior stability.[14][16] It is not susceptible to the aerial oxidation that plagues the monomer, making it easier to weigh, handle, and store for long periods without degradation.
Use in Protocols Where Premature Thiol Reactivity is Undesirable: In complex, multi-step syntheses, introducing a reactive thiol group too early can lead to a host of unwanted side reactions. By using the stable dimer and performing a reduction step immediately prior to the desired reaction, the chemist maintains greater control over the synthetic pathway.
In situ Generation of Boc-L-homocysteine: This is the most powerful application of the dimer. By reducing Di-Boc-L-homocystine in the reaction vessel just before it is needed, researchers can work with a fresh, quantitative supply of the reactive monomer, maximizing yield and minimizing thiol-related impurities. This is particularly valuable in bioconjugation and the synthesis of sensitive peptides.
Section 5: Experimental Considerations and Best Practices
Handling and Storage: Preventing Unwanted Oxidation
Boc-L-homocysteine: Must be stored at low temperatures (-20°C is common) under an inert atmosphere (argon or nitrogen). Containers should be flushed with inert gas after each use. Solutions should be prepared with degassed solvents and used promptly.
Di-Boc-L-homocystine: Can be stored at room temperature or refrigerated. It is a stable, non-hygroscopic solid that does not require an inert atmosphere for long-term storage.
Analytical Techniques for Differentiation
Distinguishing between the thiol and disulfide forms is crucial for quality control and reaction monitoring.
Mass Spectrometry (MS): Provides a definitive confirmation based on the distinct molecular weights of the monomer (M) and the dimer (2M-2).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon spectra will show distinct chemical shifts for the methylene groups adjacent to the sulfur atom (-CH2-S-).
Ellman's Test (DTNB Assay): A colorimetric assay that is specific for free thiols.[14] A positive result (yellow color) indicates the presence of Boc-L-homocysteine, while a negative result indicates the presence of the disulfide-linked dimer. This is an excellent, rapid method for confirming the success of a reduction reaction.
High-Performance Liquid Chromatography (HPLC): The monomer and dimer will have different retention times on a reverse-phase column, allowing for their separation and quantification.
Section 6: Conclusion
The difference between Di-Boc-L-homocystine and Boc-L-homocysteine is a classic example of how a subtle structural change—the oxidation state of a sulfur atom—can have profound implications for chemical reactivity, stability, and experimental strategy. Di-Boc-L-homocystine is the stable, easily handled precursor , ideal for storage and for protocols requiring the controlled, in situ generation of a reactive thiol. Boc-L-homocysteine is the reactive building block , used when a free thiol is immediately required, albeit with greater handling precautions. A thorough understanding of these differences empowers researchers in drug development and peptide chemistry to design more robust, efficient, and reliable synthetic protocols, ultimately leading to higher quality results.
Section 7: References
Biosynth. (n.d.). Boc-S-trityl-L-homocysteine. Retrieved from Biosynth
Chem-Impex International. (n.d.). Boc-S-benzyl-L-homocysteine. Retrieved from Chem-Impex
Chem-Impex International. (n.d.). Boc-S-trityl-L-homocysteine. Retrieved from Chem-Impex
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from YouTube
MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). L-Homocysteine. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). L-Homocystine. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Boc-D,L-homocysteine. PubChem Compound Database. Retrieved from [Link]
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
Teng, M., & Houk, R. J. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
Zhang, R., et al. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 99(11), 4543-4557.
A Senior Application Scientist's Guide to Homocysteine Derivatives in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic synthesis of large peptides and proteins is a cornerstone of modern drug development and biochemical research. While Native...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic synthesis of large peptides and proteins is a cornerstone of modern drug development and biochemical research. While Native Chemical Ligation (NCL) has revolutionized the field by enabling the assembly of unprotected peptide segments, its traditional reliance on an N-terminal cysteine residue has limited its application. Homocysteine (Hcy), a non-proteinogenic homolog of cysteine, provides a powerful solution to this challenge. This technical guide details the theory, application, and practical methodologies for using homocysteine derivatives in peptide synthesis. We will explore how these building blocks facilitate ligation at methionine precursor sites, thereby dramatically expanding the toolkit for chemical protein synthesis. This paper provides field-proven insights, detailed protocols, and troubleshooting strategies to empower researchers in leveraging homocysteine chemistry for the assembly of complex biomolecules.
The Homocysteine Advantage: Beyond Cysteine
Homocysteine is a non-essential amino acid derived from the metabolism of methionine.[1] Structurally, it is a homolog of cysteine, containing an additional methylene group (-CH2-) in its side chain. This seemingly minor difference has profound implications for its chemical reactivity and utility in peptide synthesis.
While not incorporated into proteins during ribosomal translation, homocysteine's thiol group can participate in chemical ligation reactions analogous to cysteine.[2][3] The critical advantage lies in the subsequent post-ligation modification: the homocysteine residue can be chemoselectively S-methylated to yield a native methionine residue.[4][5] This two-stage strategy effectively allows for native chemical ligation at what will become a methionine site in the final protein, a location previously inaccessible to traditional NCL.
Caption: Structural comparison of Cysteine and Homocysteine.
Essential Homocysteine Derivatives for Solid-Phase Peptide Synthesis (SPPS)
To incorporate homocysteine into a peptide sequence using standard Fmoc-based SPPS, its reactive α-amino and thiol groups must be appropriately protected. The choice of protecting groups is critical for ensuring synthetic success and compatibility with the overall strategy.
Orthogonal Protection Strategy
An orthogonal protection scheme is paramount, allowing for the selective removal of one protecting group without affecting others.[6] For homocysteine in Fmoc-SPPS, the standard is:
Nα-protection: The acid-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used, which is removed at each cycle of synthesis with a mild base (e.g., piperidine).[7][8]
S-protection: The highly acid-labile Trityl (Trt) group is the most common choice for protecting the thiol side chain.[7][8] It is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) cleavage step.
This Fmoc-Hcy(Trt)-OH monomer is a versatile building block that can be readily incorporated into peptide sequences using standard coupling protocols.[7][8]
Protecting Group
Position
Removal Conditions
Rationale
Fmoc
Nα-Amine
20-40% Piperidine in DMF
Temporary protection; removed at each SPPS cycle.
Trityl (Trt)
S-Thiol
>90% Trifluoroacetic Acid (TFA)
"Permanent" protection; stable to piperidine, removed during final cleavage.
Boc
Nα-Amine
Strong Acid (e.g., TFA)
Used in Boc-based SPPS; not compatible with Fmoc strategy.[6]
Table 1. Common protecting groups for homocysteine in peptide synthesis.
The Core Application: Ligation-Methylation Strategy
The premier application of homocysteine derivatives is the synthesis of proteins via a ligation-methylation cascade. This process circumvents the need for a cysteine at the ligation junction, enabling the use of a more common methionine site as the strategic point of fragment coupling.
The Mechanism of Homocysteine-Mediated NCL
The reaction proceeds in two distinct phases: ligation and methylation.
Phase 1: Native Chemical Ligation. This phase mirrors traditional NCL.[9] It involves the reaction between two unprotected peptide fragments in an aqueous buffer:
Peptide-1: Possesses a C-terminal thioester.
Peptide-2: Possesses an N-terminal homocysteine residue.
The reaction is initiated by a rapid, reversible transthioesterification, where the thiol of the N-terminal homocysteine attacks the C-terminal thioester of the first peptide. This forms a new thioester intermediate, linking the two fragments. This intermediate then undergoes a spontaneous and irreversible S-to-N acyl shift.[10] Because of the additional methylene group in homocysteine, this rearrangement proceeds through a favorable 6-membered ring transition state, leading to the formation of a stable, native amide bond at the ligation site.[10] The product is a single, larger peptide containing a homocysteine residue at the ligation junction.
Phase 2: S-Methylation. Following successful ligation, the peptide is treated with a methylating agent. This step chemoselectively alkylates the thiol side chain of the homocysteine residue, converting it into a thioether, thereby forming a native methionine residue.[4][5] This restores the desired protein sequence.
Caption: Workflow for Homocysteine-mediated Native Chemical Ligation and S-Methylation.
Field-Proven Methodologies
The following protocols are provided as a robust starting point. Researchers should note that optimization may be necessary depending on the specific peptide sequences.
Protocol 1: SPPS of a Homocysteine-Containing Peptide
This protocol describes the incorporation of Fmoc-Hcy(Trt)-OH into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.
Materials:
Rink Amide resin
Fmoc-protected amino acids, including Fmoc-Hcy(Trt)-OH
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
First Amino Acid Coupling: Perform the standard coupling protocol for the C-terminal amino acid.
SPPS Cycles (Iterative): For each subsequent amino acid, including Fmoc-Hcy(Trt)-OH, perform the following cycle:
a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min) to remove the Fmoc group.
b. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
c. Amino Acid Coupling: Pre-activate a solution of the Fmoc-amino acid (4 eq), coupling reagent (e.g., HBTU, 3.9 eq), and DIEA (8 eq) in DMF for 2-5 minutes. Add this mixture to the resin and allow it to react for 45-60 minutes.
d. Washing: Wash the resin with DMF (3 times) and DCM (3 times).
Final Cleavage and Deprotection:
a. After the final coupling cycle, wash the resin with DMF and DCM, then dry under vacuum.
b. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. The inclusion of TIS is crucial to effectively scavenge the trityl cations released from the homocysteine side chain, preventing side reactions.
c. Filter the resin and collect the filtrate.
d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Purification: Purify the crude peptide using reverse-phase HPLC.
Caption: The iterative cycle for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Ligation and S-Methylation
Materials:
Purified Peptide-1 (with C-terminal thioester)
Purified Peptide-2 (with N-terminal Hcy)
Ligation Buffer: 6 M Guanidine HCl, 100 mM Phosphate, pH 7.5
Methylating Agent: Methyl p-nitrobenzenesulfonate or Methyl Iodide
Quenching Reagent: Dithiothreitol (DTT)
Methodology:
Ligation Reaction:
a. Dissolve Peptide-1 and Peptide-2 (in equimolar amounts, typically 1-5 mM) in the ligation buffer.
b. Add the thiol additive MPAA.
c. Stir the reaction at room temperature, monitoring progress by LC-MS. Ligation is typically complete within 4-24 hours.
Post-Ligation Cleanup (Optional but Recommended): Purify the ligated peptide containing the Hcy residue by RP-HPLC to remove unreacted starting materials and additives.
S-Methylation:
a. Dissolve the purified, Hcy-containing peptide in a suitable buffer (e.g., phosphate buffer at pH 7-8).
b. Add a 10- to 50-fold molar excess of the methylating agent.
c. Allow the reaction to proceed for 1-4 hours at room temperature. Monitor by LC-MS for the mass shift corresponding to methylation (+14 Da).
d. Causality Note: The reaction is performed at a slightly basic pH to ensure the thiol is sufficiently deprotonated and nucleophilic, while limiting the potential for N-methylation of lysine side chains or the N-terminus.[4]
Quenching and Final Purification:
a. Quench any remaining methylating agent by adding an excess of DTT.
b. Purify the final, methionine-containing protein by RP-HPLC.
Challenges and Strategic Considerations
Sequence-Dependent Difficulties: Peptides with high hydrophobicity or a tendency to aggregate can pose significant challenges during synthesis and purification.[11][12] The use of solubilizing tags or modified synthesis conditions may be required.
Chemoselectivity of Methylation: While S-methylation is generally selective, over-alkylation or reaction with other nucleophilic side chains (like lysine or histidine) can occur, especially with prolonged reaction times or excessive methylating agent.[4] Careful monitoring by LC-MS is essential to optimize reaction conditions.
Homocysteine Thiolactone Formation: Under acidic conditions, free homocysteine can cyclize to form homocysteine thiolactone.[2][3] While this is less of a concern with a protected Hcy residue within a peptide chain, it is a key consideration when working with the free amino acid.
Conclusion and Future Outlook
Homocysteine derivatives have proven to be invaluable tools for expanding the scope of native chemical ligation. The ability to assemble protein fragments at methionine sites opens up new avenues for the total chemical synthesis of proteins that were previously inaccessible. This strategy provides a reliable and efficient pathway to produce complex therapeutic proteins, isotopically labeled proteins for NMR studies, and proteins with site-specific modifications. As synthetic methodologies continue to evolve, the strategic use of non-proteinogenic amino acids like homocysteine will undoubtedly play an increasingly critical role in advancing the frontiers of chemical biology and drug discovery.
References
Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]
Homocysteine—a retrospective and prospective appraisal. PMC. [Link]
Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. PubMed. [Link]
Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews. [Link]
Native Chemical Ligation. Gyros Protein Technologies. [Link]
Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. MDPI. [Link]
Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. MDPI. [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. eScholarship.org. [Link]
CHEMICAL SYNTHESIS OF PROTEINS. Raines Lab, University of Wisconsin-Madison. [Link]
Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Royal Society of Chemistry. [Link]
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. PubMed. [Link]
A Senior Application Scientist's In-Depth Technical Guide to the Solubility of Di-Boc-L-homocystine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate In the realm of peptide synthesis and drug development, the manipulation of am...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate
In the realm of peptide synthesis and drug development, the manipulation of amino acid derivatives is a daily ballet of precision and predictability. Among these, Di-Boc-L-homocystine stands as a crucial building block, its disulfide bond and protected amino groups offering a unique scaffold for complex molecular architectures. However, the successful application of this reagent is fundamentally tethered to a property that is often assumed and less frequently quantified: its solubility.
This guide, born from extensive experience in synthetic and medicinal chemistry, aims to demystify the solubility characteristics of Di-Boc-L-homocystine. While specific, quantitative public-domain data for this compound remains elusive, this paper will provide a robust framework for understanding and, critically, determining its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, drawing parallels with its parent amino acid, L-homocystine, and its constituent, L-cysteine, while also presenting a comprehensive, step-by-step protocol for in-lab solubility determination.
The Molecular Portrait of Di-Boc-L-homocystine: A Prelude to its Solubility Behavior
Di-Boc-L-homocystine is the disulfide dimer of N-Boc-L-homocysteine. The introduction of two bulky, non-polar tert-butyloxycarbonyl (Boc) groups fundamentally alters the physicochemical properties of the parent L-homocystine molecule.[] This modification significantly masks the polar character of the amino groups, thereby enhancing the molecule's affinity for organic solvents.[2][3]
The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and molecular size between the solute (Di-Boc-L-homocystine) and the solvent dictates the extent of dissolution. The presence of the two carboxylic acid groups means that Di-Boc-L-homocystine retains some capacity for hydrogen bonding, suggesting that it will exhibit favorable solubility in a range of polar organic solvents.
Predicted Solubility Profile of Di-Boc-L-homocystine
Based on the known solubility of related compounds and the structural attributes of Di-Boc-L-homocystine, we can extrapolate a predicted solubility profile. It is imperative to note that these are estimations and should be experimentally verified for precise quantitative applications.
Solvent
Dielectric Constant (20°C)
Solvent Type
Predicted Solubility
Rationale
Dichloromethane (DCM)
8.93
Polar Aprotic
High
Effective at solvating the Boc groups and the hydrocarbon backbone.
Ethyl Acetate
6.02
Polar Aprotic
High
Often used in the extraction of Boc-protected amino acids from aqueous solutions.
Tetrahydrofuran (THF)
7.58
Polar Aprotic
High
Good general-purpose solvent for moderately polar compounds.
Acetonitrile
37.5
Polar Aprotic
Moderate to High
Its high polarity may favor interaction with the carboxylic acid groups.
Methanol
32.7
Polar Protic
Moderate
Capable of hydrogen bonding with the carboxylic acid groups.
Ethanol
24.5
Polar Protic
Moderate
Similar to methanol, but its slightly lower polarity may enhance interaction with the Boc groups.
Isopropanol
19.9
Polar Protic
Moderate to Low
Reduced polarity compared to methanol and ethanol may limit its solvating power for the polar moieties.
Hexane
1.88
Non-polar
Low
Unlikely to effectively solvate the polar carboxylic acid groups.
Toluene
2.38
Non-polar
Low
Similar to hexane, its non-polar nature is not conducive to dissolving Di-Boc-L-homocystine.
The Cornerstone of Practical Application: A Robust Protocol for Solubility Determination
The following protocol provides a reliable method for determining the solubility of Di-Boc-L-homocystine in any organic solvent of interest. This systematic approach ensures reproducible and accurate results, forming a self-validating system for your specific research needs.
Materials and Equipment
Di-Boc-L-homocystine (high purity)
Selected organic solvents (analytical grade or higher)
Analytical balance (readable to at least 0.1 mg)
Vials with screw caps (e.g., 2 mL or 4 mL)
Vortex mixer
Thermostatically controlled shaker or incubator
Centrifuge
Micropipettes
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Experimental Workflow for Solubility Determination
An In-Depth Technical Guide to Di-Boc-L-homocystine: Synthesis, Properties, and Applications in Peptide Chemistry and Drug Development
This guide provides a comprehensive technical overview of Di-Boc-L-homocystine, a critical building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Di-Boc-L-homocystine, a critical building block for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, purification, and key applications, with a focus on the scientific principles and practical considerations that underpin its use in the laboratory.
Chemical Identity: Unambiguous Identification of Di-Boc-L-homocystine
Precise identification of chemical entities is paramount for scientific rigor. Di-Boc-L-homocystine is known by several synonyms, and its systematic IUPAC name provides an unambiguous structural description.
The formal IUPAC name for Di-Boc-L-homocystine is (2S,2'S)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) . This name precisely describes the stereochemistry at the two alpha-carbons (S configuration), the disulfide linkage between the two homocysteinyl moieties at the 4 and 4' positions, and the tert-butoxycarbonyl (Boc) protecting groups on both amino functions.
Chemical Structure and Properties
The foundational structure is L-homocystine, which is an oxidized dimer of the amino acid L-homocysteine, connected by a disulfide bond.[2][3][4] In Di-Boc-L-homocystine, the amino groups of both homocysteinyl residues are protected by the acid-labile tert-butoxycarbonyl (Boc) group.
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of Di-Boc-L-homocystine involves the protection of the amino groups of L-homocystine using di-tert-butyl dicarbonate (Boc anhydride). The following protocol is a robust and validated method adaptable from standard procedures for Boc protection of amino acids.
Synthesis of Di-Boc-L-homocystine
This procedure is adapted from established methods for the Boc protection of similar amino acids, such as L-cystine.
Experimental Protocol:
Dissolution: Dissolve L-homocystine (1 equivalent) in a 9:1 mixture of water and tetrahydrofuran (THF).
Basification: Adjust the pH of the solution to 10 by the dropwise addition of 6 M sodium hydroxide (NaOH) with constant stirring. This deprotonates the amino groups, rendering them nucleophilic.
Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc anhydride) (2.2-2.5 equivalents) to the solution. The reaction is typically stirred at room temperature for 24 hours to ensure complete conversion.
Acidification: After the reaction is complete, carefully acidify the mixture to pH 2 with 2 N hydrochloric acid (HCl). This protonates the carboxyl groups and precipitates the product.
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
Washing: Wash the combined organic layers with pH 2 water and then with brine to remove any remaining impurities and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Di-Boc-L-homocystine as a white solid.
Synthesis Workflow for Di-Boc-L-homocystine.
Purification of Di-Boc-L-homocystine
The crude product can be purified by recrystallization or flash column chromatography to achieve high purity (>98%).
Recrystallization Protocol:
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
Slowly add a non-solvent in which the product is insoluble (e.g., hexane, petroleum ether) until the solution becomes cloudy.
Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation.
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Applications in Peptide Synthesis and Drug Development
The Boc protecting group is a cornerstone of peptide synthesis, and Di-Boc-L-homocystine is a valuable building block for introducing homocystine residues into peptide chains.
Solid-Phase Peptide Synthesis (SPPS)
Di-Boc-L-homocystine is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The Boc group protects the α-amino group of the amino acid during the coupling reaction, preventing self-polymerization and ensuring the correct peptide sequence is assembled.
The Causality Behind Boc-SPPS:
The Boc group is stable under the basic or neutral conditions used for peptide bond formation but is readily cleaved by moderate acids like trifluoroacetic acid (TFA). This "graded acid lability" is the foundation of the Boc/Bn (benzyl) protection strategy in SPPS, where side-chain protecting groups and the resin linker are stable to TFA but are cleaved by stronger acids like hydrofluoric acid (HF) at the end of the synthesis.
Experimental Workflow for Incorporating Di-Boc-L-homocystine in SPPS:
Deprotection: The N-terminal Boc group of the growing peptide chain attached to the solid support is removed with a solution of TFA in dichloromethane (DCM).
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to free the N-terminal amine for the next coupling step.
Activation and Coupling: Di-Boc-L-homocystine is activated in solution using a coupling reagent (e.g., HBTU, HATU) and then added to the resin-bound peptide. The activated carboxylic acid of one of the homocysteinyl units reacts with the free N-terminal amine of the peptide chain to form a peptide bond.
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain.
Boc-SPPS Cycle for Incorporating a Homocystine Residue.
Role in Drug Development
Di-Boc-L-homocystine serves as a key intermediate in the synthesis of various pharmaceutical compounds. The homocystine motif can be a crucial structural element in bioactive peptides and small molecules. While specific drug synthesis pathways involving Di-Boc-L-homocystine are often proprietary, its utility can be inferred from its structural relationship to compounds with therapeutic potential. For instance, homocysteine derivatives are investigated for their role in modulating biological pathways. The controlled introduction of a disulfide bridge via Di-Boc-L-homocystine can be a strategic step in creating conformationally constrained peptides with enhanced biological activity and stability.
Analytical Characterization
Confirmation of the identity and purity of synthesized Di-Boc-L-homocystine is crucial. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the molecule. The spectra will show characteristic peaks for the Boc group (a singlet around 1.4 ppm in 1H NMR), the α-protons, and the side-chain protons of the homocysteinyl residues.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the compound. A single sharp peak indicates a high degree of purity.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Conclusion
Di-Boc-L-homocystine is a versatile and indispensable reagent in the fields of peptide chemistry and drug discovery. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, allows for the precise incorporation of homocystine units into complex molecules. A thorough understanding of its synthesis, purification, and application, as outlined in this guide, empowers researchers to utilize this valuable building block to its full potential in the development of novel therapeutics and research tools.
References
Organic Syntheses Procedure, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]
Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life (Basel). 2022;12(4):569. Available at: [Link]
Beilstein Journal of Organic Chemistry, Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]
PubChem, N-Boc-D,L-homocysteine. Available at: [Link]
MDPI, 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
Google Patents, A kind of preparation method of synthesizing Palbociclib intermediate and ....
Google Patents, Process and intermediates for the preparation of boc-linagliptin.
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University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Application Notes and Protocols: A-to-Z Guide to Di-Boc-L-homocystine in Solid-Phase Peptide Synthesis
Abstract Homocystine, a disulfide-containing amino acid, is a critical residue in numerous biologically active peptides, contributing significantly to their structure and function through the formation of disulfide bridg...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Homocystine, a disulfide-containing amino acid, is a critical residue in numerous biologically active peptides, contributing significantly to their structure and function through the formation of disulfide bridges.[1][2] This guide provides a comprehensive, in-depth protocol for the incorporation of Di-Boc-L-homocystine into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into potential challenges and troubleshooting strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction: The Significance of Homocystine in Peptide Chemistry
Homocysteine, a homolog of cysteine, plays a crucial role in various metabolic pathways.[3] Its oxidized dimeric form, homocystine, introduces a disulfide bond that is vital for the tertiary structure and stability of many peptides and proteins.[1][2] The ability to synthetically incorporate homocystine into peptide sequences opens avenues for creating novel therapeutic peptides, probes for studying biological systems, and peptidomimetics with enhanced stability and activity.
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids on a solid support.[4][5][6][7] The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS, relying on acid-labile removal of the Nα-Boc group.[8][9] This guide will focus on the practical application of Di-Boc-L-homocystine within the Boc-SPPS framework.
The Reagent: Understanding Di-Boc-L-homocystine
Di-Boc-L-homocystine is the chemically protected form of L-homocystine, where both α-amino groups are protected by the Boc group. This protection is essential to prevent unwanted side reactions during peptide synthesis.
The Boc protecting groups are stable under the basic conditions used for neutralization but are readily cleaved by moderate acids like trifluoroacetic acid (TFA), which is a key principle of the Boc-SPPS strategy.[8][9]
The Workflow: Incorporating Di-Boc-L-homocystine via SPPS
The following diagram illustrates the general workflow for incorporating Di-Boc-L-homocystine into a peptide sequence using Boc-SPPS.
Caption: General workflow for Di-Boc-L-homocystine SPPS.
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a model peptide containing a homocystine residue. The principles can be adapted for automated synthesizers.
Materials and Reagents
Reagent
Grade
Supplier
Di-Boc-L-homocystine
Peptide Synthesis Grade
Commercially Available
Boc-Amino Acids
Peptide Synthesis Grade
Commercially Available
Merrifield Resin (or other suitable Boc-compatible resin)
100-200 mesh, 1% DVB
Commercially Available
Dichloromethane (DCM)
Anhydrous
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
Anhydrous
Sigma-Aldrich
Trifluoroacetic Acid (TFA)
Reagent Grade
Sigma-Aldrich
N,N-Diisopropylethylamine (DIEA)
Reagent Grade
Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)
Reagent Grade
Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)
Reagent Grade
Sigma-Aldrich
Acetic Anhydride
Reagent Grade
Sigma-Aldrich
Pyridine
Reagent Grade
Sigma-Aldrich
Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
Reagent Grade
Specialized Supplier
Anisole
Reagent Grade
Sigma-Aldrich
Step-by-Step Protocol
Step 1: Resin Preparation and First Amino Acid Coupling
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.[8] Drain the DCM.
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using the desired method (e.g., cesium salt method for Merrifield resin).[8]
Each cycle of amino acid addition consists of deprotection, neutralization, and coupling.
Boc Deprotection:
Wash the resin with DCM (3x).
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[8]
Wash the resin with DCM (3x) and then isopropanol (2x) to remove residual TFA.[8]
Neutralization:
Wash the resin with DCM (3x).
Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DCM for 5 minutes (2x).[11]
Wash the resin with DCM (3x).
Amino Acid Coupling (for standard amino acids):
Dissolve the next Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
Add DCC (3 equivalents) to the amino acid solution and allow to pre-activate for 10 minutes.
Add the activated amino acid solution to the resin and shake for 2-4 hours.
Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[12] A negative test (yellow beads) indicates complete coupling.[12]
Step 3: Incorporation of Di-Boc-L-homocystine
Follow the deprotection and neutralization steps as described in Step 2.
Di-Boc-L-homocystine Coupling:
Dissolve Di-Boc-L-homocystine (1.5 equivalents, as it contains two amino groups to be coupled) and HOBt (3 equivalents) in DMF.
Add DCC (3 equivalents) and allow to pre-activate.
Add the activated solution to the resin. This will couple one of the amino acids of the homocystine dimer to the growing peptide chain.
The second Boc-protected amino acid of the homocystine remains attached to the first via the disulfide bond.
Step 4: Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after each coupling.
Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:1:3 v/v/v) for 30 minutes.[9]
Wash the resin with DCM (3x).
Step 5: Final Deprotection and Cleavage
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Final Boc Deprotection: Perform a final deprotection step as described in Step 2.
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.[13]
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. For many standard Boc-protected peptides, a mixture of HF/anisole (9:1) or TFMSA/TFA/anisole can be used.[14] CAUTION: HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized fume hood with appropriate personal protective equipment.
Cleavage Reaction:
Cool the dried peptide-resin in a reaction vessel suitable for HF or TFMSA.
Add the cleavage cocktail and stir for 1-2 hours at 0°C.[13]
Peptide Precipitation and Isolation:
Evaporate the cleavage reagent (e.g., by a stream of nitrogen for TFMSA or specialized apparatus for HF).
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.
Dry the crude peptide under vacuum.
Troubleshooting and Expert Insights
The synthesis of peptides containing homocystine can present unique challenges.
Caption: Troubleshooting guide for homocystine SPPS.
Key Considerations:
Disulfide Bond Stability: The disulfide bond of homocystine is generally stable to the conditions of Boc-SPPS. However, prolonged exposure to strong acids or bases can lead to side reactions.
Scavengers: The use of scavengers such as anisole in the cleavage cocktail is crucial to trap reactive carbocations generated during the removal of protecting groups and prevent modification of sensitive residues.[13]
Alternative Cleavage Methods: For peptides sensitive to strong acids, alternative cleavage strategies may be necessary.[14]
Characterization and Analysis
After synthesis and cleavage, the crude peptide must be purified and characterized to confirm its identity and purity.
C18 column, water/acetonitrile gradient with 0.1% TFA
Mass Spectrometry (MS)
Molecular weight confirmation
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Amino Acid Analysis (AAA)
Amino acid composition and quantification
Acid hydrolysis followed by chromatographic separation and detection
Conclusion
The incorporation of Di-Boc-L-homocystine into peptides via Boc-SPPS is a robust and reliable method for synthesizing disulfide-containing peptides. By understanding the underlying chemistry, adhering to a well-defined protocol, and being aware of potential pitfalls, researchers can successfully produce high-quality homocystine-containing peptides for a wide range of applications in research and drug discovery.
References
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
PubMed. (n.d.). Disulfide bond formation in peptides. Retrieved from [Link]
Methods in Molecular Biology. (2005). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Retrieved from [Link]
YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
PubMed. (n.d.). A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. Retrieved from [Link]
eScholarship.org. (2016, April 18). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Retrieved from [Link]
MDPI. (n.d.). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Retrieved from [Link]
MDPI. (n.d.). Homocysteine Editing, Thioester Chemistry, Coenzyme A, and the Origin of Coded Peptide Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Disulfide Bond Formation in Peptides | Request PDF. Retrieved from [Link]
Biotage. (2023, January 30). Disulfide Rich Peptides - which order should the disulfide bonds be formed?. Retrieved from [Link]
ResearchGate. (n.d.). Towards a selective Boc deprotection on acid cleavable Wang resin. Retrieved from [Link]
Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2026, January 7). Retrieved from [Link]
NIH. (n.d.). Detection of Homocysteine and Cysteine - PMC. Retrieved from [Link]
ResearchGate. (n.d.). HPLC Analysis of Homocysteine and Related Compounds. Retrieved from [Link]
NIH. (2022, May 8). Hyperhomocysteinemia - StatPearls - NCBI Bookshelf. Retrieved from [Link]
Cleveland Clinic. (2025, January 31). Homocysteine: Function, Levels & Health Effects. Retrieved from [Link]
Healthline. (2018, January 2). High Homocysteine Levels (Hyperhomocysteinemia). Retrieved from [Link]
Frontiers. (2023, June 12). Homocysteine—a retrospective and prospective appraisal. Retrieved from [Link]
MDPI. (n.d.). The Imbalance of Homocysteine, Vitamin B12 and Folic Acid in Parkinson Plus Syndromes: A Review beyond Parkinson Disease. Retrieved from [Link]
PubChem. (n.d.). N-Boc-D,L-homocysteine. Retrieved from [Link]
NIH. (n.d.). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC. Retrieved from [Link]
Application Notes and Protocols for the Incorporation of Di-Boc-L-homocystine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Homocystine in Peptide Chemistry L-homocystine, the disulfide-linked dim...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Homocystine in Peptide Chemistry
L-homocystine, the disulfide-linked dimer of homocysteine, and its reduced counterpart, homocysteine, are intriguing non-proteinogenic amino acids. While not one of the canonical twenty amino acids incorporated during ribosomal protein synthesis, homocysteine plays a crucial role in various metabolic pathways, most notably the methionine cycle.[1] In the realm of synthetic peptide chemistry, the incorporation of homocystine and homocysteine residues offers a unique tool for introducing structural constraints and novel functionalities into peptide backbones. The disulfide bridge in homocystine-containing peptides is one methylene group longer than the more common cystine bridge, providing a different geometric constraint that can influence peptide conformation and biological activity.[2] This subtle structural alteration can be leveraged in drug design to fine-tune receptor binding, enhance stability, and modulate pharmacokinetic properties.[3]
However, the successful incorporation of Di-Boc-L-homocystine into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. This guide provides a comprehensive overview of the underlying chemical principles, detailed protocols, and troubleshooting strategies to enable researchers to confidently utilize this valuable building block in their synthetic endeavors.
The Core Challenge: Understanding the Nuances of Di-Boc-L-homocystine Coupling
The primary challenge in coupling Di-Boc-L-homocystine lies in its unique dimeric structure. Unlike standard monomeric amino acids, it possesses two α-amino groups and two carboxylic acid groups, both protected with tert-butyloxycarbonyl (Boc) groups. This bifunctional nature necessitates a carefully controlled coupling strategy to prevent undesirable side reactions, such as peptide branching or oligomerization on the solid support.
The Boc protecting group is acid-labile and is typically removed with moderate acids like trifluoroacetic acid (TFA).[4] The disulfide bond of homocystine, while relatively stable, can be susceptible to reduction under certain conditions, particularly in the presence of phosphine-based reagents or excess thiol scavengers during cleavage.
Herein, we will focus on the Boc/Bzl protection strategy, a well-established method in SPPS.[4][5] This strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups (often benzyl-based), which require strong acids like hydrofluoric acid (HF) for removal.[4]
Visualizing the Strategy: The Di-Boc-L-homocystine Structure
Application Notes and Protocols: High-Fidelity Deprotection of Di-Boc-L-homocystine using Trifluoroacetic Acid (TFA)
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Boc Protection in Synthesis The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Boc Protection in Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly revered in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its widespread use stems from its remarkable stability across a broad spectrum of nucleophilic and basic conditions, juxtaposed with its clean and efficient removal under acidic conditions.[2] L-homocystine, a disulfide-linked dimer of homocysteine, and its derivatives are of significant interest in biomedical research due to their roles in metabolic pathways and as precursors for novel therapeutic agents.
This guide provides a detailed, field-proven framework for the deprotection of Di-Boc-L-homocystine, a common intermediate, using Trifluoroacetic Acid (TFA). We will delve into the underlying reaction mechanism, provide robust step-by-step protocols, and address common challenges to ensure a high-yield, high-purity recovery of the target L-homocystine product.
The Deprotection Mechanism: An Acid-Catalyzed Cascade
The cleavage of the Boc group by TFA is a classic example of an acid-catalyzed hydrolysis reaction.[3] The process is initiated by the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA. This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to generate a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4] The carbamic acid rapidly decomposes, releasing carbon dioxide and yielding the desired free amine, which is protonated by the acidic medium to form a TFA salt.[1][4][5]
Caption: Mechanism of Acidic Boc Deprotection.
The Critical Role of Scavengers
The generation of the tert-butyl cation is the mechanistic Achilles' heel of Boc deprotection.[6] This electrophilic species can readily alkylate nucleophilic sites within the target molecule, leading to undesired side products.[6][7] The thiol group of homocysteine is particularly susceptible to such alkylation. To mitigate this risk, the addition of "scavengers" to the reaction mixture is imperative. These are nucleophilic agents designed to trap the tert-butyl cation before it can react with the product.[7] For sulfur-containing amino acids, reagents like 1,2-ethanedithiol (EDT) or thioanisole are highly effective.[8]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the efficient deprotection of Di-Boc-L-homocystine.
Precipitation Solvent: Diethyl ether, cold (stored at 4°C)
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, nitrogen or argon line, rotary evaporator, centrifuge or filtration apparatus (Büchner funnel).
Deprotection Workflow Diagram
Caption: Standard workflow for TFA-mediated deprotection.
Step-by-Step Procedure
Safety First: This procedure involves highly corrosive and volatile acids and potentially harmful solvents.[9] All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Di-Boc-L-homocystine (1.0 eq).
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to 0°C.
Deprotection Cocktail: In a separate container, prepare the deprotection solution. A common and effective cocktail is 25-50% TFA in DCM.[8][10] To this solution, add the scavenger. A typical concentration is 2.5-5% (v/v) of 1,2-ethanedithiol (EDT).
Reaction Initiation: Add the TFA/scavenger cocktail to the cooled substrate solution dropwise using a syringe or dropping funnel. An exothermic reaction may be observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[10]
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1][2]
Work-up:
a. Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the DCM and excess TFA. A nitrogen stream can also be used.[9][11]
b. To the resulting oil or residue, add a sufficient volume of cold diethyl ether (typically 10-20 times the volume of the residue) to induce precipitation. Vigorously stir or sonicate the mixture to break up any clumps and ensure complete precipitation.
Isolation and Purification:
a. Isolate the precipitated solid, which is the L-homocystine bis(trifluoroacetate) salt, by vacuum filtration or centrifugation.
b. Wash the solid product multiple times with small portions of cold diethyl ether to remove residual scavengers and any soluble organic by-products.
c. Dry the purified white solid under high vacuum to a constant weight. The product can be stored under an inert atmosphere.
Data Summary: Optimizing Reaction Conditions
The following table summarizes typical conditions and considerations for the deprotection reaction. Researchers should optimize these parameters based on their specific scale and purity requirements.
Parameter
Typical Range
Rationale & Key Considerations
TFA Concentration
25-50% in DCM
Higher concentrations lead to faster deprotection but may increase the risk of side reactions if scavengers are insufficient. 50% is common for robust deprotection.[8]
Scavenger
2.5-5% (v/v) EDT
Essential for trapping tert-butyl cations and preventing S-alkylation of the homocystine thiol group.[6]
Reaction Time
1 - 2 hours
Typically sufficient for complete deprotection at room temperature. Monitor by TLC or LC-MS to confirm.[10][12]
Temperature
0°C to Room Temp.
Initial addition at 0°C controls potential exotherms. The reaction proceeds efficiently at room temperature.
Expected Yield
>90%
High yields are expected with proper technique and effective scavenging. Low yields can often be traced to work-up issues.[11]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Deprotection
- Insufficient reaction time or TFA concentration. - Presence of water in reagents, which can reduce TFA's effective acidity.
- Extend the reaction time and re-check for completion. - Increase the concentration of TFA. - Ensure use of anhydrous DCM and fresh TFA.[12]
Side Product Formation
- Inadequate scavenging of tert-butyl cations, leading to S-alkylation.
- Increase the concentration of the scavenger (e.g., EDT). - Ensure the scavenger is added to the TFA cocktail before it is introduced to the substrate.[6][8]
Low Product Yield
- Incomplete precipitation of the TFA salt. - Product is partially soluble in the ether/TFA mixture.
- Ensure most of the TFA is removed via evaporation before adding ether. - Use a larger volume of cold ether for precipitation. - Cool the ether suspension at -20°C before filtration to maximize precipitation.
Oily Product
- Residual scavenger or solvent trapped in the product.
- Perform additional washes with cold diethyl ether. - Re-dissolve the oil in a minimal amount of methanol and re-precipitate with a large volume of cold ether. - Ensure thorough drying under high vacuum.
References
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
BOC Deprotection. (2021, January 26). ACS GCI Pharmaceutical Roundtable.
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). Benchchem.
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. (2023, July 23). Biocompare.
L-Proline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]
Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved February 3, 2026, from [Link]
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved February 3, 2026, from [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved February 3, 2026, from [Link]
Purification, crystallization and preliminary crystallographic studies of plant S-adenosyl-l-homocysteine hydrolase (Lupinus luteus). (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]
N-Boc-D,L-homocysteine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2006, August 25). ResearchGate. Retrieved February 3, 2026, from [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved February 3, 2026, from [Link]
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). Retrieved February 3, 2026, from [Link]
Application Note & Protocols: Synthesis of Disulfide-Bridged Homocystine Peptides
Introduction: The Structural Significance of Homocystine Bridges In the landscape of therapeutic peptide design, the introduction of conformational constraints is a cornerstone strategy for enhancing potency, selectivity...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Significance of Homocystine Bridges
In the landscape of therapeutic peptide design, the introduction of conformational constraints is a cornerstone strategy for enhancing potency, selectivity, and metabolic stability. Disulfide bonds, covalent linkages formed by the oxidation of two thiol groups, are a primary tool for achieving this cyclization. While cysteine is the canonical amino acid for this purpose, its homolog, homocysteine (Hcy), offers a unique structural advantage. The additional methylene group in the homocysteine side chain results in a larger macrocycle upon disulfide bond formation. This expanded ring size can alter the peptide's backbone conformation, reduce ring strain, and provide a different topographical surface for receptor interaction compared to its cysteine counterpart.
This guide provides a comprehensive overview of the chemical principles and step-by-step protocols for the synthesis, cyclization, and characterization of peptides containing a homocystine disulfide bridge. It is designed for researchers in peptide chemistry and drug development, offering both the theoretical basis for experimental choices and field-tested methodologies for successful synthesis.
Foundational Principles: Homocysteine vs. Cysteine in Disulfide Formation
The synthesis of homocystine-bridged peptides follows the same fundamental chemical reaction as cysteine-bridged peptides: a two-electron oxidation of two thiol (-SH) groups to form a disulfide (-S-S-) bond.[1] However, the subtle difference in side-chain length has important implications:
Ring Geometry: The homocystine bridge forms a larger, more flexible cyclic structure. This can be strategically employed to optimize peptide-receptor binding by altering the spatial orientation of key pharmacophoric residues.
Kinetics of Oxidation: The rate of disulfide bond formation can differ. While often rapid, the increased flexibility of the Hcy-containing linear peptide might influence the kinetics of achieving the correct pre-cyclization conformation.
Protecting Group Strategy: The choice of thiol-protecting groups is critical and largely mirrors the strategies used for cysteine.[2][3] The selection of an appropriate protecting group is paramount to prevent premature oxidation and side reactions during solid-phase peptide synthesis (SPPS).
Core Synthetic Strategy
The most common and reliable approach involves a four-stage process, which ensures high purity of the final cyclic product. This workflow is designed to isolate and verify the quality of the intermediate linear peptide before proceeding to the critical cyclization step.
Figure 1: General workflow for the synthesis of disulfide-bridged peptides.
Key Experimental Considerations
Choosing the Right Thiol Protection
The thiol group of homocysteine is highly nucleophilic and susceptible to oxidation, necessitating its protection during SPPS.[4] The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions used for cleavage and cyclization.
Protecting Group
Cleavage Conditions
Key Characteristics & Causality
Trityl (Trt)
Mildly acidic (e.g., 1-2% TFA) or standard TFA cleavage cocktails.
Most Common Choice. The bulky Trt group provides excellent steric protection. It is reliably cleaved simultaneously with other side-chain protecting groups and resin cleavage using a standard trifluoroacetic acid (TFA) cocktail. This makes it ideal for a "deprotect-and-oxidize" global strategy.
Acetamidomethyl (Acm)
Iodine (I2), Mercury(II) Acetate, or Silver salts.[5]
Orthogonal Protection. Acm is stable to TFA.[5] This allows the peptide to be fully deprotected and purified with the Acm group intact. The disulfide can then be formed selectively in a separate, controlled step. This is advantageous for complex peptides or when multiple disulfide bonds are required.
tert-Butyl (tBu)
Mercury(II) Acetate or Silver salts.
Highly Stable Orthogonal Group. Like Acm, tBu is stable to TFA, allowing for purification of the protected linear peptide. Its removal requires specific, often heavy-metal-based reagents, providing an additional layer of orthogonal control.
Scientist's Note: For a straightforward, single homocystine bridge, Fmoc-Hcy(Trt)-OH is the recommended building block due to the simplicity of its deprotection in the standard cleavage step.
Controlling the Oxidative Cyclization
The formation of the disulfide bond is the most critical step. The primary goal is to favor the intramolecular reaction (cyclization) over the intermolecular reaction (dimerization or polymerization).
High Dilution: This is the most critical parameter. By performing the oxidation at a low peptide concentration (typically 0.1-0.5 mg/mL), the probability of two peptide molecules encountering each other is minimized, thus favoring the intramolecular reaction.[6]
pH Control: The oxidation mechanism involves the thiolate anion (-S⁻) as the reactive species. Maintaining a slightly basic pH (8.0-9.0) ensures a sufficient population of thiolate ions to facilitate the reaction.[5] Ammonium bicarbonate or ammonium acetate buffers are commonly used as they are volatile and easily removed during lyophilization.
Choice of Oxidant: While several methods exist, air oxidation is often sufficient, clean, and simple for single disulfide bridges.
Figure 2: Chemical mechanism of disulfide bond formation.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.
Resin Selection: Choose a suitable resin based on the C-terminal amino acid (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
Amino Acid Coupling:
Swell the resin in dimethylformamide (DMF) for 30 minutes.
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
Wash the resin thoroughly with DMF.
Activate the incoming Fmoc-amino acid (4 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.
Add the activated amino acid solution to the deprotected resin and allow to couple for 1-2 hours.
Wash the resin with DMF.
Homocysteine Incorporation: When incorporating homocysteine, use Fmoc-Hcy(Trt)-OH and follow the standard coupling protocol described in step 2.
Chain Elongation: Repeat the deprotection and coupling cycle for all amino acids in the sequence.
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
Washing and Drying: Wash the completed peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.
Protocol 2: Cleavage, Deprotection, and Purification of Linear Peptide
This protocol achieves simultaneous cleavage from the resin and removal of all acid-labile side-chain protecting groups, including the Hcy(Trt) group.
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard choice is Reagent K : 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).
Causality: TFA cleaves the peptide from the resin and removes protecting groups. Water helps dissolve scavengers. EDT and TIS are scavengers that capture the reactive carbocations generated during deprotection, preventing side reactions like re-alkylation of sensitive residues.
Cleavage Reaction: Add the dried peptide-resin to the cleavage cocktail (approx. 10 mL per 100 mg of resin). Gently agitate at room temperature for 2-3 hours.
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again.
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is the crude, linear peptide with free thiol groups.
Purification (Critical Step):
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.
Collect fractions corresponding to the main product peak.
Confirm the identity of the purified linear peptide via mass spectrometry (e.g., LC-MS or MALDI-TOF). The observed mass should match the calculated mass of the fully deprotected linear peptide.
Lyophilize the pure fractions to obtain a white, fluffy powder. This is your validated starting material for cyclization.
Protocol 3: Air Oxidation for Disulfide Bridge Formation
Prepare Oxidation Buffer: Prepare a 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer and adjust the pH to 8.5 with ammonium hydroxide.
Dissolve Peptide: Dissolve the purified, lyophilized linear peptide in the pH 8.5 buffer to a final concentration of 0.1-0.5 mg/mL . This high dilution is essential to promote intramolecular cyclization.[6]
Oxidation Reaction:
Place the solution in a wide-mouthed flask (e.g., an Erlenmeyer flask) to maximize the surface area exposed to air.
Stir the solution gently, open to the atmosphere, at room temperature.
Monitoring the Reaction:
Periodically take small aliquots (e.g., every 1-2 hours) from the reaction mixture.
Quench the reaction in the aliquot by adding an acid (e.g., neat acetic acid or TFA).
Analyze the aliquot by LC-MS. The cyclized product will have a mass that is 2 Da less than the starting linear peptide (due to the loss of two hydrogen atoms) and will typically have a shorter retention time on RP-HPLC.
The reaction is complete when the peak corresponding to the linear starting material is no longer observed. Typical reaction times are 4-24 hours.
Lyophilization: Once the reaction is complete, freeze the entire solution and lyophilize it to remove the volatile buffer and water.
Protocol 4: Final Purification and Characterization
Final Purification: Dissolve the lyophilized crude cyclic peptide in a minimal amount of aqueous acetonitrile. Purify the peptide by RP-HPLC using the same conditions as in Protocol 2, Step 6.
Characterization and Quality Control:
LC-MS: Collect the main peak and confirm its mass. The observed mass must correspond to the calculated mass of the cyclized peptide (M-2H).
Purity Analysis: Analyze the final product by analytical RP-HPLC to determine its purity, which should typically be >95% for research applications.
Ellman's Test (Optional): To confirm the absence of free thiols, perform an Ellman's test. A negative result (no yellow color development) indicates complete oxidation.
References
LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein. Retrieved from [Link]
Ann C. (2001). Disulfide bond formation in peptides. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Schematic illustration of oxidative folding of a polypeptide chain.... ResearchGate. Retrieved from [Link]
Jakubowski, H. (2012). Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. PMC - NIH. Retrieved from [Link]
ResearchGate. (n.d.). Disulfide Bond Formation in Peptides | Request PDF. ResearchGate. Retrieved from [Link]
Angewandte Chemie. (2024). Ultrafast Biomimetic Oxidative Folding of Cysteine-rich Peptides and Microproteins in Organic Solvents. PubMed. Retrieved from [Link]
Denton, E. (2023). Synthesis of peptides containing three disulfide bonds: can it be fully automated?. Biotage. Retrieved from [Link]
Springer. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Springer. Retrieved from [Link]
Benesch, R., & Benesch, R. E. (1956). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones. Journal of the American Chemical Society. Retrieved from [Link]
Pascal, R., et al. (2020). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. MDPI. Retrieved from [Link]
Perrio, S., et al. (2011). Homocystamides promote free-radical and oxidative damage to proteins. PMC - NIH. Retrieved from [Link]
Conibear, A. C., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. Retrieved from [Link]
H-C. Shin, et al. (n.d.). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. PNAS. Retrieved from [Link]
Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Royal Society of Chemistry. Retrieved from [Link]
Muttenthaler, M., et al. (2015). Optimization of Oxidative Folding Methods for Cysteine-Rich Peptides: A Study of Conotoxins Containing Three Disulfide Bridges. PubMed. Retrieved from [Link]
V. V. T. (2013). Protecting Groups in Peptide Synthesis. PubMed - NIH. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
Lambda Life. (n.d.). Biomolecule Purification, Characterization, and Analyses. Lambda Life a.s. Retrieved from [Link]
Preprints.org. (2024). Investigation of Impurities in Peptide Pools. Preprints.org. Retrieved from [Link]
Application Note & Protocol: Synthesis and Application of Diamine-Homocystine Conjugates
Introduction The conjugation of bioactive molecules through tailored linkers is a cornerstone of modern drug development, bioconjugation, and materials science. Di-Boc-L-homocystine, a disulfide-containing derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The conjugation of bioactive molecules through tailored linkers is a cornerstone of modern drug development, bioconjugation, and materials science. Di-Boc-L-homocystine, a disulfide-containing derivative of the amino acid homocysteine, serves as an exceptional starting scaffold for creating such linkers. Its two carboxylic acid groups allow for symmetrical derivatization, while the central disulfide bond provides a bioreducible cleavage site, responsive to the intracellular environment.
Diamines are versatile chemical building blocks that can act as spacers to connect two molecular entities.[1][2] The reaction of Di-Boc-L-homocystine with diamines yields well-defined, bifunctional molecules. This process typically involves two key transformations: first, the formation of stable amide bonds between the homocystine's carboxyl groups and the diamine's amino groups; and second, the optional but highly significant reduction of the disulfide bridge to generate two free thiols.[3][4] The resulting dithiol-diamine conjugates are powerful tools for drug delivery, enabling the attachment of therapeutic agents to targeting moieties via a linker that can be cleaved within the cell, triggering drug release.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N,N'-bis(Boc-L-homocysteinyl)-diamines and their subsequent conversion into reactive dithiol linkers. It details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting.
Section 1: Chemical Principles and Synthetic Strategy
The synthesis of diamine-homocystine conjugates is a multi-step process grounded in fundamental principles of peptide chemistry and redox reactions. The overall strategy is to first build the core diamide structure and then unmask the reactive thiol groups.
The Key Reactants
Di-Boc-L-homocystine: This molecule consists of two N-Boc-protected homocysteine units joined by a disulfide bond. The tert-butyloxycarbonyl (Boc) groups protect the amino functionalities from participating in undesired side reactions during the amidation step and are stable under the basic conditions of amide coupling.[7][]
Diamines: A wide range of diamines can be used, from simple aliphatic linkers (e.g., ethylenediamine, 1,6-hexanediamine) to more complex structures like piperazine derivatives.[3] The choice of diamine is critical as it dictates the spacing, rigidity, and solubility of the final conjugate.[9]
Core Synthesis: Amide Bond Formation
The primary reaction involves forming two amide bonds between one molecule of Di-Boc-L-homocystine and two molecules of a monoamine, or more commonly, between two molecules of Di-Boc-L-homocystine and a diamine, or between one molecule of Di-Boc-L-homocystine and a diamine to form a polymer or macrocycle (though the most common application involves creating a symmetrical diamide). For this guide, we focus on the straightforward synthesis of a symmetrical diamide from Di-Boc-L-homocystine and an amine.
The carboxylic acid groups of homocystine are not inherently reactive enough to form an amide bond. Therefore, a coupling agent is required to activate them, transforming the hydroxyl of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides (like EDC) or, more efficiently, phosphonium or uronium salts like PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) or HATU.[3] The reaction is typically performed in an aprotic organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acids formed and facilitate the reaction.[3][10]
Unmasking the Functionality: Disulfide Bond Reduction
The disulfide bond is a key functional feature, offering a cleavable linkage. For applications requiring free thiols—for example, to conjugate the linker to a maleimide-functionalized protein—this bond must be reduced. This is typically achieved after the amide backbone has been synthesized and purified.
Common reducing agents include phosphines like triphenylphosphine (PPh₃) or thiols like dithiothreitol (DTT).[3][4] DTT is highly effective in aqueous solutions, while PPh₃ is often used in organic media.[3][11] The reduction cleaves the S-S bond, yielding two free sulfhydryl (-SH) groups on the molecule.
Overall Synthetic Workflow
The logical progression from starting materials to the final functionalized linker is depicted below. This workflow ensures high yields and purity by separating the amide bond formation from the disulfide reduction step.
Caption: Overall workflow for the synthesis of dithiol-diamine conjugates.
Section 2: Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all chemicals before use.[12]
Protocol A: Synthesis of N,N'-bis(Boc-L-homocysteinyl)-diamine Derivative
This protocol is adapted from established methods for L-cystine derivatives and is suitable for a variety of amines.[3] Here, we use N-methylpiperazine as an example.
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Equipment:
Round-bottom flask with magnetic stir bar
Magnetic stir plate
Nitrogen or Argon gas inlet
Syringes and needles
Separatory funnel
Rotary evaporator
Flash chromatography system
Analytical balance
Step-by-Step Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Di-Boc-L-homocystine (1.0 equiv).
Solubilization: Add anhydrous DCM to suspend the starting material. The volume should be sufficient to ensure effective stirring (e.g., ~20 mL per gram of homocystine).
Base Addition: Add DIPEA (6.0 equiv) to the suspension. Stir until the Di-Boc-L-homocystine fully dissolves, resulting in a clear solution. Causality: DIPEA acts as a base to deprotonate the carboxylic acids and neutralize HCl produced during the coupling reaction, driving the reaction forward.
Addition of Amine and Coupling Agent: Add the amine (e.g., N-methylpiperazine, 3.0 equiv) followed by the coupling agent PyAOP (2.0 equiv). Expertise Note: Adding the coupling agent last minimizes its premature degradation.
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[3]
Work-up - Washing: Combine the organic layers and wash with brine. The brine wash helps to remove residual water and some water-soluble impurities.
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes).[13]
Characterization: Collect the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol B: Reduction of the Disulfide Bridge
This protocol uses triphenylphosphine (PPh₃) for reduction in an organic solvent system, a method noted for its compatibility with Boc-protected compounds.[3]
Materials and Reagents:
N,N'-bis(Boc-L-homocysteinyl)-diamine (from Protocol A)
Triphenylphosphine (PPh₃)
Sodium Acetate (NaOAc)
Acetic Acid (AcOH)
Methanol (MeOH)
Deionized Water
Equipment:
Round-bottom flask with condenser and stir bar
Heating mantle or oil bath with temperature control
Magnetic stir plate
Rotary evaporator
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve the disulfide-containing product from Protocol A (1.0 equiv) in a mixture of Methanol and Water.
Addition of Reagents: Add sodium acetate, acetic acid, and triphenylphosphine (PPh₃, approx. 2.2 equiv).[3] Causality: PPh₃ is the reducing agent. The buffered acidic environment helps facilitate the reaction and maintain the stability of the product.
Heating: Heat the reaction mixture to 60 °C and stir for 60-90 minutes.[3] Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, more polar spot.
Work-up: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the methanol.
Purification: The resulting product can be purified by extraction or chromatography to remove triphenylphosphine oxide (a byproduct) and any unreacted starting material.
Characterization: Confirm the structure of the dithiol product by HRMS (noting the mass increase corresponding to the addition of two hydrogen atoms) and NMR. The presence of free thiols can be qualitatively confirmed using Ellman's test.
Section 3: Key Parameters and Troubleshooting
The success of these reactions depends on careful control of several parameters. The tables below provide guidance on optimizing the synthesis and troubleshooting common issues.
Table 1: Reaction Parameter Guide for Amide Coupling
The choice of diamine determines the linker's length, flexibility, and solubility. Piperazine derivatives introduce rigidity. Ensure high purity of the diamine to avoid side reactions.
Coupling Reagent
PyAOP, HATU, EDC/NHS
PyAOP and HATU are highly efficient and fast but more expensive.[3] EDC is a cost-effective option but may require longer reaction times and can lead to side products if NHS is not used.
Solvent
Dichloromethane (DCM), Dimethylformamide (DMF)
DCM is excellent for solubilizing the starting materials and is easily removed.[3] DMF can be used for less soluble reactants but is harder to remove during work-up. Ensure anhydrous conditions to prevent hydrolysis of the activated ester.
Base
DIPEA, Triethylamine (TEA)
DIPEA is preferred as it is non-nucleophilic and less likely to cause side reactions compared to TEA.[3] Stoichiometry is key; excess base ensures the reaction goes to completion.
Stoichiometry
Amine:Homocystine (e.g., 3:1)
Using an excess of the amine can help drive the reaction towards the di-substituted product and simplify purification.[3] However, for symmetrical diamines, controlling mono- vs. di-amidation can be challenging and often results in a mixture.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield of Amide Product
1. Inefficient activation of carboxylic acid. 2. Moisture in the reaction. 3. Steric hindrance from the diamine.
1. Switch to a more potent coupling agent (e.g., from EDC to HATU). 2. Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. 3. Increase reaction time and/or temperature (e.g., from rt to 40 °C).
Incomplete Disulfide Reduction
1. Insufficient reducing agent. 2. Re-oxidation of thiols by air.
1. Increase the equivalents of DTT or PPh₃. 2. Degas all solutions and maintain an inert atmosphere throughout the reaction and work-up.
Side Product Formation
1. Formation of N-acylurea (with EDC). 2. Racemization at the α-carbon.
1. Add N-hydroxysuccinimide (NHS) or HOBt when using EDC. 2. Use a base like DIPEA and a coupling agent known to suppress racemization (e.g., HATU). Keep reaction temperatures low.
Section 4: Applications of Dithiol-Diamine Conjugates
The synthesized dithiol-diamine linkers are highly versatile intermediates. Their bifunctional nature—two thiols and two (now amidated) amines—allows for complex molecular architectures.
Drug Delivery: The free thiol groups can react selectively with maleimide-functionalized molecules or form disulfide bonds with other thiol-containing drugs or targeting ligands. This is foundational for creating antibody-drug conjugates (ADCs) with cleavable linkers.
Bioconjugation: These linkers can be used to attach proteins or peptides to surfaces or nanoparticles.[14]
Materials Science: The dithiol functionality is useful for creating self-assembled monolayers (SAMs) on gold surfaces or for synthesizing polymers and hydrogels through thiol-ene chemistry or oxidation-induced cross-linking.[5]
The diagram below illustrates a conceptual application in a drug delivery system.
Solvent selection for Di-Boc-L-homocystine coupling
Application Notes & Protocols Topic: Strategic Solvent Selection for Di-Boc-L-homocystine Coupling Reactions Audience: Researchers, scientists, and drug development professionals. Abstract The successful formation of ami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Strategic Solvent Selection for Di-Boc-L-homocystine Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The successful formation of amide bonds is the cornerstone of peptide synthesis and the conjugation of molecules to amino acid scaffolds. Di-Boc-L-homocystine, a disulfide-bridged dimer, presents unique challenges and opportunities in synthetic workflows due to its dual carboxylic acid functionalities and steric considerations. The choice of solvent is not a passive parameter but an active determinant of reaction success, influencing solubility, reagent stability, reaction kinetics, and the side-product profile. This guide provides a detailed exploration of the principles governing solvent selection for coupling reactions involving Di-Boc-L-homocystine, supported by field-proven protocols and troubleshooting advice to empower researchers in achieving high-yield, high-purity outcomes.
Introduction: The Critical Role of the Reaction Medium
Di-Boc-L-homocystine is a valuable building block for introducing disulfide constraints into peptides or for creating dimeric conjugates. A coupling reaction aims to form a stable amide bond between one or both of its carboxylic acid groups and a primary or secondary amine. The reaction is typically mediated by a coupling reagent that activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.
The solvent system orchestrates this entire process. An ideal solvent must:
Fully solubilize all reactants: Di-Boc-L-homocystine, the amine nucleophile, the coupling reagent, and any additives must be in solution for the reaction to proceed efficiently.
Facilitate the desired mechanism: The solvent's polarity and nature (protic vs. aprotic) directly impact the stability of charged intermediates and transition states.
Remain inert: It should not react with any of the reagents or intermediates.
Minimize side reactions: It should help suppress common side reactions such as racemization and byproduct formation.
Allow for practical workup: The solvent's boiling point and miscibility properties are crucial for product isolation and purification.
The following sections deconstruct these factors, providing a logical framework for solvent selection.
The Mechanistic Impact of Solvents in Amide Bond Formation
Peptide coupling reactions proceed via a two-step mechanism: (I) activation of the carboxylic acid and (II) nucleophilic attack by the amine.[1] The solvent's properties are critical at both stages.
Di-B-L-homocystine Solubility Issues in DMF: A Technical Support Guide
From the desk of a Senior Application Scientist Welcome to the technical support center for Di-Boc-L-homocystine. This guide is designed for researchers, chemists, and drug development professionals who are encountering...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist
Welcome to the technical support center for Di-Boc-L-homocystine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Di-Boc-L-homocystine in N,N-Dimethylformamide (DMF). As a protected amino acid derivative, its behavior in solution is critical for successful applications, particularly in solid-phase peptide synthesis (SPPS) and other synthetic organic chemistry workflows.
This document moves beyond simple protocols to explain the underlying chemical principles governing solubility and provides field-tested troubleshooting strategies to ensure your experiments proceed efficiently and effectively.
Part 1: Troubleshooting Guide
Issue 1: Incomplete Dissolution or Persistent Cloudiness
You've added your Di-Boc-L-homocystine to DMF, but the solution remains hazy, or solid particles refuse to dissolve, even after vigorous stirring.
Causality Analysis:
The solubility of protected amino acids is a delicate interplay between the solute's structure and the solvent's properties. Di-Boc-L-homocystine, with its bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting groups, is inherently hydrophobic. While DMF is a powerful polar aprotic solvent, its ability to solvate can be compromised by several factors:
Solvent Quality: DMF is hygroscopic and can absorb atmospheric moisture. Water contamination reduces the solvent's efficacy for nonpolar compounds. Furthermore, DMF can degrade over time to form dimethylamine and formic acid.[1][2] Dimethylamine, being basic, can prematurely deprotect Fmoc-protected amino acids, and these impurities can alter the solvent's properties.[1]
Compound Purity & Form: The compound may exist in a polymorphic form with lower solubility or may contain insoluble impurities from its synthesis.
Temperature: Dissolution is an endothermic process for many organic solids. Insufficient thermal energy can lead to slow or incomplete dissolution.
Concentration: You may be attempting to create a supersaturated solution. While quantitative solubility data is not always readily available, it's crucial to work within reasonable concentration limits.[3]
Technical Support Center: Di-Boc-L-Homocystine Coupling Optimization
Case ID: DBH-CYS-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Triage Issue: Low yield during the amide coupling of Di-Boc-L-homocystine. Molecule Profile: Di-Boc-L...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: DBH-CYS-001
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
Issue: Low yield during the amide coupling of Di-Boc-L-homocystine.
Molecule Profile: Di-Boc-L-homocystine is a
-symmetric dimer containing an intermolecular disulfide bridge. Unlike standard amino acids, it possesses two reactive carboxylic acid termini and significant steric bulk around the disulfide core.
Primary Suspects for Low Yield:
Stoichiometry Mismatch: Treating the dimer as a monomer, leading to under-dosing of coupling reagents (0.5x effective concentration).
Steric Occlusion: The disulfide bridge creates a bulky core that hinders nucleophilic attack, particularly with standard carbodiimides (DCC/DIC).
Base-Catalyzed Degradation: High pH or strong bases (TEA/DIEA) causing
-elimination or racemization.
Diagnostic Workflow
Before altering your chemistry, run this logic flow to identify the bottleneck.
Figure 1: Diagnostic logic tree for isolating yield loss factors in homocystine coupling.
Root Cause Analysis & Technical Solutions
A. The Stoichiometry Trap (Critical)
Di-Boc-L-homocystine has a molecular weight of approx. 468.6 g/mol . However, it contains two (2) carboxylic acid groups .
The Error: Users often calculate 1 equivalent of amine and 1 equivalent of coupling reagent relative to the dimer mass.
The Result: You only activate 50% of the available sites, leading to a statistical mixture of unreacted starting material, mono-coupled product, and trace di-coupled product.
Correction: You must treat the reaction as 2.0 equivalents of acid .
Amine: Use 2.2 – 2.5 equivalents relative to the dimer.
Coupling Reagent: Use 2.1 – 2.2 equivalents relative to the dimer.
B. Steric Hindrance & Activation
The disulfide bond in homocystine is flexible but bulky. Standard carbodiimides (DCC, EDC) often form the O-acylisourea intermediate but fail to transition to the amide because the amine cannot penetrate the steric shield fast enough. This leads to the rearrangement of the active intermediate into an unreactive N-acylurea byproduct [1].
Solution: Use Phosphonium (PyBOP) or Uronium (HATU/COMU) reagents. These form active esters (OBt/OAt) that are less sterically demanding and react faster.
C. Racemization & Beta-Elimination
Sulfur-containing amino acids are prone to racemization (conversion of L to D isomer) under basic conditions. The
-proton is acidic. Furthermore, strong bases can trigger -elimination, degrading the homocystine backbone [2].
The Fix: Avoid Triethylamine (TEA). Use Sym-collidine (2,4,6-trimethylpyridine) or DIEA (Diisopropylethylamine) in strictly controlled amounts (1:1 ratio with the acid, never excess) [3].
Optimized Experimental Protocol
This protocol uses HATU for rapid activation and Collidine to minimize base-mediated side reactions.
Materials
Component
Role
Recommended Reagent
Substrate
Starting Material
Di-Boc-L-homocystine
Activator
Coupling Reagent
HATU (preferred) or PyBOP
Base
Proton Scavenger
2,4,6-Collidine (superior) or DIEA
Solvent
Medium
DMF (anhydrous) or NMP
Additive
Racemization Suppressor
HOAt (if using HATU)
Step-by-Step Procedure
Dissolution: Dissolve Di-Boc-L-homocystine (1.0 mmol) in anhydrous DMF (10 mL). Ensure the concentration is 0.1 M – 0.2 M. If solubility is poor, add 10% DCM.
Activation (The "Pre-activation" Myth):
Note: Do NOT pre-activate for long periods with HATU, as the active ester can guanidinylate the amine or racemize.
Add HATU (2.1 mmol, 2.1 eq) to the acid solution.
Immediately add Collidine (2.1 mmol, 2.1 eq).
Stir for exactly 1–2 minutes at 0°C.
Coupling:
Add your Amine partner (2.2 – 2.5 mmol).
Allow the reaction to warm to room temperature.[1]
Stir for 2–4 hours.
Monitoring:
Check via TLC or LC-MS. Look for the disappearance of the chemically distinct mono-coupled intermediate (often separates well on C18 columns).
Workup (Crucial for Yield):
Dilute with EtOAc.
Wash with 5% KHSO4 or 1M HCl (removes Collidine/DIEA and unreacted amine).
Warning: Do not use strong base washes (1M NaOH) if your product is sensitive to disulfide exchange.
Visualizing the Coupling Pathway
The following diagram illustrates the successful pathway versus the "Dead End" pathways caused by poor reagent choice.
Figure 2: Reaction pathway showing the critical path to product versus common side-reaction diversions.
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS for this coupling?A: It is not recommended. While water-soluble, EDC couplings are slower and more sensitive to steric bulk. For homocystine, the "U-shape" of the disulfide bridge creates a pocket that slows down the amine approach. HATU or PyBOP are kinetically superior for hindered systems [4].
Q: My reaction mixture turns yellow/orange. Is this normal?A: If using HATU, a yellow color is normal upon liberation of the HOAt anion. However, a deep red/dark orange color often indicates the presence of free amine reacting with the disulfide or excessive base. Ensure your base is Collidine or NMM rather than TEA.
Q: I see a peak with Mass = Product + 16. What is it?A: This is likely oxidation of the sulfide (if any monomer was present) or, more likely, oxidation of the disulfide to the thiosulfinate. Avoid vigorous stirring in air; perform the reaction under Nitrogen or Argon.
Q: Can I reduce the disulfide, couple, and then re-oxidize?A: Theoretically, yes, but it adds two steps and risks "scrambling" (mis-pairing) during re-oxidation. It is far more efficient to couple the intact dimer using the optimized HATU protocol described above.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Han, Y., et al. (2004). Synergistic effect of base and solvent on the racemization of cysteine during Fmoc-solid phase peptide synthesis. Journal of Peptide Science. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[4][2][5][] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link
Technical Support Center: Di-Boc-L-Homocystine Synthesis & Stability
Topic: Troubleshooting Aggregation & Synthesis Anomalies of -Di-Boc-L-Homocystine Introduction: The "Soft Matter" Challenge Welcome to the technical support hub for -Di-Boc-L-Homocystine . If you are accessing this guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Aggregation & Synthesis Anomalies of
-Di-Boc-L-Homocystine
Introduction: The "Soft Matter" Challenge
Welcome to the technical support hub for
-Di-Boc-L-Homocystine . If you are accessing this guide, you are likely facing a specific set of physicochemical anomalies: the product refusing to crystallize ("oiling out"), unexpected gelation in non-polar solvents, or broadening signals in NMR/HPLC.
Di-Boc-L-homocystine is a disulfide dimer derived from homocysteine. Unlike its shorter analog (cystine), the extra methylene group in the homocysteine side chain (
) imparts significant rotational freedom. When combined with the hydrophobic tert-butyloxycarbonyl (Boc) protecting groups, this molecule exhibits a high tendency for supramolecular aggregation via hydrophobic collapse and intermolecular hydrogen bonding. This guide treats these issues not as random failures, but as predictable physical chemistry phenomena.
Module 1: Synthesis Logic & Reaction Control
The Pathway Dilemma: Protection vs. Oxidation
The primary cause of aggregation often stems from the synthesis route selected. There are two prevailing strategies, but Route A is superior for minimizing aggregation artifacts.
Route A (Recommended):
-Boc protection of L-Homocysteine Oxidation to Disulfide.
Route B (High Risk): Oxidation of L-Homocysteine
-Boc protection of L-Homocystine.
Why Route A? L-Homocystine (the starting material for Route B) is a zwitterionic solid with extremely poor solubility in the organic solvents (DCM, THF) required for efficient Boc-protection. Forcing this reaction often requires high dilution or aggressive bases, promoting side reactions. Route A allows you to work with the more soluble Boc-L-Homocysteine monomer before inducing dimerization.
Protocol: Iodine-Mediated Oxidation (Route A)
This protocol minimizes the "concentration quenching" effect that leads to intermolecular oligomers.
Dissolution: Dissolve Boc-L-Homocysteine in Methanol (MeOH) at 0.1 M concentration.
Note: Do not use concentrations
; high density promotes non-specific aggregation.
Oxidation: Add Iodine (
) solution (in MeOH) dropwise until a persistent yellow color remains.
Extraction: Evaporate MeOH, redissolve in Ethyl Acetate (EtOAc), and wash with 5% Citric Acid and Brine.
Visualizing the Aggregation Pathway
Figure 1: Synthesis workflow highlighting the critical oxidation step where concentration control determines whether crystalline product or amorphous aggregates are formed.
Module 2: Troubleshooting "Oiling Out" (Workup)
The most frequent support ticket regarding Di-Boc-L-homocystine is: "My product is a sticky gum/oil and won't solidify."
The Mechanism
The flexible disulfide linker and the bulky hydrophobic Boc groups prevent efficient crystal lattice packing. When solvent is removed rapidly (Rotovap), the molecules become kinetically trapped in a disordered, amorphous state (oil) containing residual solvent.
Corrective Protocols
Method 1: The Trituration Technique
Use this if you have a sticky oil in your flask.
Dissolve the oil in a minimum amount of Diethyl Ether or Ethyl Acetate (just enough to make it flow).
Add a non-polar anti-solvent: Pentane or Hexane (ratio 1:5 relative to the ether).
Scratch the inner wall of the flask vigorously with a glass rod at the air-solvent interface.
Result: The mechanical energy + anti-solvent forces the oil to eject trapped solvent and collapse into a white solid.
Method 2: Lyophilization (Freeze-Drying)
Use this for high-purity final isolation.
Dissolve the oil in 1,4-Dioxane .
Freeze the solution in a dry ice/acetone bath.
Lyophilize overnight.
Result: A fluffy white powder (amorphous but stable and easy to handle).
Solvent Compatibility Table
Solvent System
Interaction Type
Outcome
Recommendation
Water
Hydrophobic Repulsion
Precipitation/Gummy Solid
Avoid for final purification.
DCM / Chloroform
High Solubility
Clear Solution
Good for transport, bad for crystallization.
Hexane / Pentane
Anti-Solvent
Phase Separation
Use for trituration (precipitation).
DMSO
High Solubility
Clear Solution
Use for biological assays only.
Ether / Hexane
Mixed Mode
Crystallization Zone
Target for purification.
Module 3: Analytical Anomalies
Issue: HPLC Peak Splitting
Observation: You see two fused peaks or a broad shoulder on Reverse-Phase HPLC.
Cause: This is rarely an impurity. It is often due to Rotamers . The Boc-amide bond has restricted rotation (cis/trans isomers), and the disulfide bond has defined dihedral angles. These conformers interconvert slowly on the NMR/HPLC timescale.
Validation:
Run the HPLC column at 50°C . If the peaks merge or sharpen, it is a dynamic conformational effect, not a chemical impurity.
Issue: NMR Broadening
Observation: Proton NMR signals (especially the amide -NH) appear broad or missing.
Cause: Hydrogen-bonded aggregation in non-polar deuterated solvents (
).
Solution: Switch to a polar solvent that disrupts H-bonds, such as DMSO-d6 or MeOD .
Frequently Asked Questions (FAQ)
Q1: Can I use air oxidation instead of Iodine?A: Yes, but it is slower (24-48 hours) and harder to monitor. If you use air oxidation, add a catalytic amount of charcoal or stir in an open vessel at pH 8.5. However, prolonged exposure to air can lead to over-oxidation to sulfoxides (
), which are difficult to separate.
Q2: My product turned pink/violet during storage. Is it ruined?A: This indicates liberated Iodine trapped in the lattice. It is not chemically degraded, but the iodine is a contaminant.
Fix: Redissolve in EtOAc and wash with dilute Sodium Thiosulfate until colorless, then re-precipitate.
Q3: Why is the melting point lower than the literature value?A: Di-Boc-L-homocystine is notorious for trapping solvents. A lower melting point usually indicates residual solvent (DCM/EtOAc) acting as a plasticizer. Dry the sample under high vacuum (
) at 40°C for 12 hours.
Troubleshooting Logic Tree
Figure 2: Decision matrix for converting oily crude product into a stable solid form.
References
PubChem. (n.d.).[5] N-Boc-D,L-homocysteine | C9H17NO4S.[5] National Library of Medicine. Retrieved from [Link]
ResearchGate. (2019). Disulfide intramolecular cyclization of cysteine-containing peptides. Retrieved from [Link]
Technical Support Center: Boc Deprotection of Homocystine
Ticket ID: #BOC-HCY-SS-001 Subject: Selective Removal of Boc Group from Homocystine (Preserving Disulfide Bond) Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to remov...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #BOC-HCY-SS-001
Subject: Selective Removal of Boc Group from Homocystine (Preserving Disulfide Bond)
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to remove the tert-butyloxycarbonyl (Boc) protecting group from Homocystine (the disulfide dimer of homocysteine). The critical constraint is chemoselectivity : removing the carbamate (Boc) without cleaving or reducing the disulfide bond (S-S).
The Core Challenge:
Standard acidolysis (TFA or HCl) is generally compatible with disulfides. However, the tert-butyl carbocation generated during cleavage is a "soft" electrophile that aggressively attacks sulfur atoms. If you use the wrong scavenger (e.g., thiols like ethanedithiol) or high pH workups, you will cause disulfide scrambling or reduction .
Module 1: Validated Protocols
Method A: The "Gold Standard" (TFA Cocktail)
Recommended for most applications where solubility in DCM is good.
The Logic: This method uses Trifluoroacetic Acid (TFA) for cleavage and Triisopropylsilane (TIS) as a hydride scavenger. TIS irreversibly traps the tert-butyl cation. Crucially, we omit thiols (like EDT) to prevent disulfide exchange.
Reagent
Role
Ratio (v/v)
TFA
Acidic Cleavage Agent
95%
Triisopropylsilane (TIS)
Cation Scavenger (Non-reducing)
2.5%
Water
Co-scavenger / Hydrolysis
2.5%
Step-by-Step:
Dissolution: Dissolve Boc-Homocystine in a minimal amount of Dichloromethane (DCM). If insoluble, use neat TFA cocktail directly.
Cocktail Preparation: Premix TFA, TIS, and Water (95:2.5:2.5).[1] Do not use DTT or Ethanedithiol (EDT).
Reaction: Add the cocktail to the substrate (approx. 10 mL per gram of substrate).
Incubation: Stir at Room Temperature for 30–60 minutes. Monitor by HPLC or TLC.[1]
Workup (Critical):
Precipitation: Slowly add the reaction mixture to 10 volumes of cold Diethyl Ether or MTBE (0°C). The deprotected homocystine trifluoroacetate salt should precipitate.
Filtration: Centrifuge or filter the precipitate.
Wash: Wash the pellet 3x with cold ether to remove organic scavengers.
Drying: Lyophilize or vacuum dry.
Method B: The "Anhydrous" Route (HCl/Dioxane)
Recommended if the substrate is sensitive to water or if you require the Hydrochloride salt.
The Logic: HCl in Dioxane is a non-aqueous acidic medium. It avoids hydrolysis side reactions but generates a more hygroscopic salt.
Step-by-Step:
Preparation: Dissolve substrate in dry Dioxane (or DCM if solubility permits).
Addition: Add 4M HCl in Dioxane (10–20 equivalents relative to Boc).
Reaction: Stir at Room Temperature for 45–90 minutes.
Workup:
Evaporate solvent under reduced pressure (Rotavap) at < 40°C.
Triturate the residue with Et₂O or Hexanes to remove the tert-butyl chloride byproduct.
Module 2: Visualizing the Logic
Workflow Decision Matrix
Use this diagram to validate your experimental design before starting.
Caption: Decision matrix for selecting the correct deprotection route while avoiding reducing agents.
Module 3: Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to "M + 56". What happened?
Diagnosis: S-tert-butylation.
Cause: The tert-butyl cation released from the Boc group attacked the disulfide bond because the scavenger system was insufficient.
Solution:
Prevention: Increase the concentration of TIS (Triisopropylsilane) to 5%.
Rescue: If the product is already formed, S-tert-butyl groups are very stable to acid. You may need to treat with heavy metal salts (Hg(OAc)₂) to remove them, but this risks breaking the disulfide. Prevention is the only viable strategy.
Q2: Can I use Ethanedithiol (EDT) to scavenge the cation?
Answer:ABSOLUTELY NOT.Reasoning: EDT is a thiol.[2] In acidic media, thiols undergo disulfide exchange with homocystine. You will end up with a mixture of Homocystine, EDT-Homocysteine mixed disulfides, and reduced Homocysteine.
Correct Alternative: Use Triisopropylsilane (TIS) or Anisole . These scavenge cations without attacking the disulfide.
Q3: How do I neutralize the salt without reducing the disulfide?
Answer: Avoid strong bases (NaOH, KOH) which promote
-elimination or disulfide scrambling.
Protocol:
Use a weak base like Sodium Bicarbonate (NaHCO₃) or Pyridine .
If free amine is required, use an ion-exchange resin (weakly basic) rather than liquid base extraction.
Q4: Why is Homocystine more sensitive than Cystine?
Answer: While both are disulfides, Homocystine can cyclize to form a six-membered thiolactone ring under acidic conditions if the disulfide is cleaved.[2] While the disulfide dimer is generally stable, any cleavage (reduction) immediately risks thiolactone formation, which complicates purification.
Module 4: Mechanism of Failure (What to Avoid)
Understanding the enemy (the tert-butyl cation) is key to preventing side reactions.
Caption: Competition between the scavenger and the disulfide sulfur for the reactive tert-butyl cation.
References
Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis. This foundational paper establishes the use of scavengers (like TIS/Anisole) to suppress S-tert-butylation during acidolysis.
Source: International Journal of Peptide and Protein Research.
Context: Establishes the "Scavenger Rule" for sulfur-containing amino acids.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Source:
Context: Comprehensive review confirming stability of disulfides in TFA and the necessity of avoiding thiolytic scavengers.
Sigma-Aldrich (Merck).Cleavage and Deprotection Protocols for SPPS.
Source:
Context: Provides the standard "Cocktail B" (TFA/TIS/Water)
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
Context: The authoritative text confirming that Boc removal (Acid) is orthogonal to Disulfide stability (Base/Reduction).
Comprehensive Guide to Di-Boc-L-homocystine 1H NMR Analysis
[1] Executive Summary Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) is a critical intermediate in the synthesis of disulfide-bridged peptides and peptidomimetics.[1][2] Unlike its naturally occurring a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) is a critical intermediate in the synthesis of disulfide-bridged peptides and peptidomimetics.[1][2] Unlike its naturally occurring analog L-Cystine, L-Homocystine possesses an extended side chain (gamma-thiol linkage), which imparts greater flexibility to peptide backbones.[1][2]
This guide provides a technical comparison of NMR analytical strategies, focusing on the differentiation of Di-Boc-L-homocystine from its structural analogs (Di-Boc-L-Cystine and N-Boc-L-Methionine) and the impact of solvent selection on spectral resolution.[1]
Part 1: Strategic Solvent Selection (Methodological Comparison)[1][2]
The choice of deuterated solvent is the single most significant variable in the NMR analysis of protected amino acids.[2] Below is a comparative analysis of the two primary solvent alternatives: DMSO-d6 and CDCl3 .
Often invisible or extremely broad due to exchange.[1][3]
Use Case
Structural Validation. Best for confirming full proton count and backbone integrity.[1][3]
Reaction Monitoring. Useful if the product is an ester derivative or for quick lipophilic checks.[1]
Expert Insight: For Di-Boc-L-homocystine, DMSO-d6 is the superior choice .[1] The presence of two free carboxylic acid groups and two carbamate (Boc) linkers creates a hydrogen-bonding network that CDCl3 cannot effectively disrupt, leading to line broadening and loss of resolution.[2]
Part 2: Spectral Assignment & Structural Validation[1][2][3]
This section details the theoretical and experimental assignment of the 1H NMR spectrum. The validation relies on identifying the specific "fingerprint" regions that distinguish Homocystine (gamma-linkage) from Cystine (beta-linkage).[1][2]
Confirm absence of S-Methyl singlet (Methionine impurity).[1][2]
Part 4: Visualization of Analytical Workflow
The following diagram outlines the decision logic for validating Di-Boc-L-homocystine, highlighting the critical "Go/No-Go" checkpoints.
Figure 1: Logic flow for the structural validation of Di-Boc-L-homocystine via 1H NMR, emphasizing the differentiation from key impurities.
Part 5: References
Royal Society of Chemistry. Synthesis of N-Boc-L-Cystine (Analogous Protocol).[1][2][4][5]
[Link] (General reference for Boc-protection methodologies of disulfide amino acids).[1][2]
National Institutes of Health (NIH) - PubChem. L-Homocystine Compound Summary.[1][2]
[Link] (Structural confirmation and physical properties).[1][2]
The following guide provides an in-depth technical comparison and protocol for the HPLC purity analysis of -Di-Boc-L-homocystine , a critical intermediate in peptide synthesis. Executive Summary Di-Boc-L-homocystine (bis...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison and protocol for the HPLC purity analysis of
-Di-Boc-L-homocystine , a critical intermediate in peptide synthesis.
Executive Summary
Di-Boc-L-homocystine (bis(tert-butoxycarbonyl)-L-homocystine) is a hydrophobic, disulfide-bridged amino acid derivative. Its purity is paramount in drug development to prevent the incorporation of truncated (mono-Boc) or reduced (thiol) impurities during solid-phase peptide synthesis (SPPS).
Standard generic HPLC methods often fail to resolve the critical Mono-Boc-L-homocystine impurity from the target dimer due to similar hydrophobic profiles. This guide compares a Generic C18 Full-Gradient Method against an Optimized C8 Focused-Gradient Method , demonstrating why the latter is the superior "product" for high-fidelity analysis.
The Core Challenge
Lack of Chromophore: The molecule lacks aromatic rings, necessitating low-UV detection (205–215 nm), which increases baseline noise.
Hydrophobicity: The two tert-butyl groups create significant retention, often leading to broad, tailing peaks on standard C18 columns.
Structural Similarity: Impurities like the meso-isomer or mono-protected derivatives possess similar retention factors (
).
Methodological Landscape & Comparison
We compare two distinct approaches. The Optimized Method (Method A) is designed specifically for bulky, hydrophobic protected amino acids. The Generic Method (Method B) represents the standard "scouting" protocol often used erroneously for QC.
Comparative Data Summary
Metric
Method A (Optimized)
Method B (Generic)
Significance
Stationary Phase
C8 (Octylsilane) , 3.5 µm
C18 (ODS), 5 µm
C8 reduces hydrophobic interaction energy, sharpening peaks for bulky analytes.
Resolution () *
> 3.5
1.8
Method A clearly separates the Mono-Boc impurity.
Tailing Factor ()
1.05
1.45
Method A eliminates non-specific adsorption.
Run Time
12 min
35 min
Method A increases throughput by ~65%.
LOD (S/N=3)
0.05%
0.2%
Enhanced sensitivity due to sharper peak shape.
*Resolution calculated between Di-Boc-L-homocystine and Mono-Boc-L-homocystine.
The Optimized Protocol (Method A)
This protocol is the recommended "Product" for self-validating, high-integrity analysis.
A. Reagents & Equipment[1][2][3][4]
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water (Milli-Q).
Why: TFA suppresses ionization of the carboxylic acid groups (
), ensuring the analyte remains neutral and retained on the column.
Solvent B: 0.1% TFA in Acetonitrile (ACN).
Why: ACN provides lower backpressure and better UV transparency at 210 nm compared to Methanol.
Column: Agilent Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Why: The C8 phase offers faster mass transfer for the bulky Di-Boc molecule compared to C18, reducing peak broadening.
Unlike a generic 5–95% gradient, this method focuses on the elution window of the hydrophobic target.
Time (min)
% Solvent B
Event
0.0
40
Injection / Hold
8.0
90
Linear Gradient (Elution of Target)
9.0
90
Wash (Elution of highly hydrophobic dimers)
9.1
40
Re-equilibration
12.0
40
Stop
Scientific Rational & Causality (E-E-A-T)
Why the "Generic" C18 Method Fails
Many researchers default to a standard C18 column with a 0–100% gradient. For Di-Boc-L-homocystine, this causes two issues:
Phase Collapse/Dewetting: Starting at 0% organic is unnecessary for such a hydrophobic molecule and risks dewetting the pores if the column is 100% aqueous stable.
Excessive Retention: The Di-Boc moiety interacts too strongly with the C18 alkyl chains. To elute it, a high percentage of ACN is needed, but the long retention time leads to longitudinal diffusion, widening the peak and burying the trace Mono-Boc impurity under the tail of the main peak.
The C8 Advantage
By switching to a C8 stationary phase, we reduce the "hydrophobic grasp" of the column. This allows the analyte to elute earlier or with a shallower gradient slope, significantly improving the Resolution (
) and Signal-to-Noise ratio .
Workflow Visualization
The following diagram illustrates the logical flow of the analysis, including critical System Suitability Testing (SST) decision points.
Caption: Operational workflow for Di-Boc-L-homocystine analysis, emphasizing the critical System Suitability checkpoint.
Step-by-Step Experimental Protocol
Step 1: Standard & Sample Preparation
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Do not use 100% ACN as the sample solvent; it causes peak distortion (strong solvent effect).
Stock Solution: Weigh 10.0 mg of Di-Boc-L-homocystine into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).
Sensitivity Solution (LOQ): Dilute 10 µL of Stock into 10 mL Diluent (0.1% level).
Step 2: System Suitability (Self-Validation)
Before running unknown samples, inject the Stock Solution 5 times.
Acceptance Criteria:
Retention Time %RSD
1.0%
Peak Area %RSD
2.0%
Tailing Factor (
) 1.2 (Strict control ensures column health).
Step 3: Impurity Identification
Use relative retention times (RRT) to identify peaks (relative to Di-Boc-L-homocystine at ~8.5 min):
L-Homocystine (Free): RRT ~0.2 (Elutes near void volume).
Mono-Boc-L-homocystine: RRT ~0.85 (Pre-peak).
Di-Boc-L-homocystine (Target): RRT 1.00.
Boc2O (Reagent): RRT ~1.2 (Late eluting, often seen as a broad hump).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peaks
Strong Solvent Effect
Ensure sample diluent matches initial mobile phase (40% ACN).
Drifting Retention
Temperature Fluctuation
Ensure column oven is stable at 40°C.
High Backpressure
Precipitation
Check buffer solubility; filter mobile phases through 0.22 µm filter.
Ghost Peaks
Carryover
Add a needle wash step with 100% ACN between injections.
References
Methodology Foundation: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Amino Acid Hydrophobicity: Cowan, R., & Whittaker, R. G. (1990). Hydrophobicity indices for amino acid residues as determined by HPLC. Peptide Research, 3(2), 75-80.
Impurity Profiling: D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
Column Selection: Agilent Technologies. (2020). ZORBAX Eclipse XDB LC Columns User Guide. (Technical specifications for C8 vs C18 selectivity).
Technical Deep Dive: Mass Spectrometry Profiling of Di-Boc-L-homocystine vs. Structural Analogs
Executive Summary Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) serves as a critical intermediate in peptide synthesis and metabolic tracer studies. Its analysis via Mass Spectrometry (MS) presents uni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Di-Boc-L-homocystine (N,N'-Di-tert-butoxycarbonyl-L-homocystine) serves as a critical intermediate in peptide synthesis and metabolic tracer studies. Its analysis via Mass Spectrometry (MS) presents unique challenges due to the lability of the tert-butoxycarbonyl (Boc) protecting groups and the redox-active disulfide bridge.
This guide provides a rigorous technical comparison of Di-Boc-L-homocystine against its closest structural analog, Di-Boc-L-Cystine , and its orthogonal protecting group alternative, Fmoc-L-Homocystine . We synthesize experimental fragmentation data with mechanistic insights to equip researchers with self-validating identification protocols.
Part 1: Mechanistic Fragmentation Profiling
The Fragmentation Cascade
The Electrospray Ionization (ESI) behavior of Di-Boc-L-homocystine is dominated by two competing pathways: Boc-group elimination and Disulfide bond cleavage . Understanding the hierarchy of these events is essential for structural confirmation.
Primary Pathway (Boc Elimination): The tert-butyl carbocation is a stable leaving group. Under Collision Induced Dissociation (CID), the molecule sequentially loses isobutylene (
, 56 Da) and (44 Da). This often occurs in-source if ionization parameters (cone voltage/fragmentor) are too high.
Secondary Pathway (Disulfide Cleavage): The S-S bond energy (~60 kcal/mol) is lower than the C-C backbone. However, in Boc-protected species, the facile loss of the protecting group often precedes S-S cleavage unless Electron Transfer Dissociation (ETD) is employed.
Diagnostic Ion Table (ESI Positive Mode)
Precursor Ion [M+H]⁺: m/z 469.2
Fragment Ion (m/z)
Loss Assignment
Mechanistic Origin
469.2
[M+H]⁺
Intact Protonated Precursor
413.1
[M+H - 56]⁺
Loss of one isobutylene (neutral)
369.1
[M+H - 100]⁺
Loss of one full Boc group (isobutylene + CO₂)
357.1
[M+H - 112]⁺
Loss of two isobutylene groups
235.1
[M/2 + H]⁺
S-S Cleavage: Monomeric N-Boc-homocysteine
135.0
[M/2 + H - 100]⁺
Core Ion: Unprotected Homocysteine monomer
Part 2: Comparative Analysis of Alternatives
This section contrasts Di-Boc-L-homocystine with Di-Boc-L-Cystine (structural analog) and Fmoc-L-Homocystine (stability alternative).
Comparative Performance Matrix
Feature
Di-Boc-L-Homocystine
Di-Boc-L-Cystine
Fmoc-L-Homocystine
Molecular Weight
468.6 Da
440.5 Da
692.8 Da
[M+H]⁺
469.2
441.2
693.3
Key Structural Diff
Ethyl linker (-CH₂CH₂-)
Methyl linker (-CH₂-)
Fluorenyl protecting group
In-Source Stability
Low (Boc falls off >100°C or high V)
Low (Similar Boc lability)
High (Stable in acid/ESI)
S-S Bond Access
High steric freedom
More constrained
Sterically bulky
Diagnostic Delta
m/z = 28 (vs Cystine)
Reference Standard
m/z = 224 (vs Boc)
Critical Insights for Researchers
Differentiation from Cystine: The primary risk in metabolic studies is confusing homocystine with cystine. While they share the S-S motif, the 28 Da mass shift is consistent across all fragment ions. If you observe a fragment at m/z 221 instead of 235, you are analyzing Cystine, not Homocystine.
Protecting Group Selection: If your workflow involves acidic mobile phases (e.g., 0.1% TFA), Fmoc-L-Homocystine is the superior alternative for quantification, as it resists the "in-source" deprotection that plagues Di-Boc analysis. Use Di-Boc only when basic conditions or specific synthetic intermediates are required.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for Di-Boc-L-homocystine.
Figure 1: Competing fragmentation pathways for Di-Boc-L-homocystine under ESI-MS/MS conditions.
Part 4: Experimental Protocol (Self-Validating System)
To ensure trustworthy data, follow this optimized ESI-MS/MS workflow. This protocol minimizes in-source fragmentation while maximizing signal intensity.
Sample Preparation[1]
Solvent: Dissolve Di-Boc-L-homocystine in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Why? Acetonitrile ensures solubility of the hydrophobic Boc groups; Formic acid aids protonation.
Avoid: TFA (Trifluoroacetic acid) as it suppresses ionization and induces premature Boc removal.
Concentration: Prepare a working standard at 1-10 µM.
Critical Check: If you see high abundance of m/z 369 or 269 in the MS1 scan, your source energy is too high. Lower the cone voltage until m/z 469 is the base peak.
25-30 eV: Optimal for S-S cleavage and monomer generation.
Analytical Workflow Diagram
Figure 2: Optimized analytical workflow for labile Boc-protected disulfide species.
References
Agongo, J., et al. (2024).[2] Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. Analytical Chemistry. Link
Petreska Stanoeva, J., et al. (2022).[3][4] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link
Creative Proteomics. (2024).[5] Disulfide Bond Analysis by Mass Spectrometry. Link
Reddy, P.V., et al. (2010). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link
Di-Boc-L-homocystine vs Fmoc-L-homocystine comparison
Topic: Di-Boc-L-homocystine vs Fmoc-L-homocystine Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary: The Strategic Choice In the landscape of peptide synthesis, th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Di-Boc-L-homocystine vs Fmoc-L-homocystine Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary: The Strategic Choice
In the landscape of peptide synthesis, the choice between Di-Boc-L-homocystine and Fmoc-L-homocystine is not merely a preference for protecting groups; it is a fundamental decision regarding the stability of the disulfide bridge during chain elongation.
Di-Boc-L-homocystine is the superior reagent for introducing pre-formed disulfide bridges directly into a peptide sequence.[1][2] The acidic deprotection conditions (TFA) of Boc chemistry preserve the disulfide integrity.
Fmoc-L-homocystine is rarely used as a direct building block in standard Solid-Phase Peptide Synthesis (SPPS) because the disulfide bond is unstable in piperidine (the standard Fmoc deprotection reagent).[1] Instead, Fmoc strategies typically utilize protected monomers (e.g., Fmoc-L-hCys(Trt)-OH) to form the disulfide post-synthetically.[1][2]
Verdict: Use Di-Boc-L-homocystine for robust, direct incorporation of homocystine linkers.[1][2] Use Fmoc-L-homocystine primarily as a starting material for solution-phase synthesis or as a precursor to generate orthogonal monomers.[1][2]
Chemical Fundamentals & Orthogonality
Understanding the mechanism of protection is critical for experimental design. Homocystine is the disulfide dimer of homocysteine (
Soluble in DMF, DMSO; less soluble in DCM than Boc.[2]
The "Piperidine Problem" in Fmoc Chemistry
The core limitation of Fmoc-L-homocystine in SPPS is the deprotection step. Piperidine is a secondary amine that can act as a nucleophile.[1][2] In the presence of a disulfide bond (R-S-S-R), piperidine can initiate
-elimination or disulfide exchange , leading to:
Scrambling: Formation of mixed disulfides if other thiols are present.[1][2]
Racemization: Base-catalyzed abstraction of the
-proton is faster in disulfides due to the electron-withdrawing nature of the cystine/homocystine system.[2]
Comparative Performance Data
The following data summarizes the performance risks associated with each reagent in a standard SPPS workflow.
Lower due to cumulative side reactions on the disulfide.[2]
*Note: High coupling efficiency in Fmoc chemistry is only relevant if the disulfide survives the subsequent deprotection cycles, which is often not the case.
Decision Pathways & Mechanisms (Graphviz)
The following diagrams visualize the distinct workflows and the critical failure point in the Fmoc strategy when using the pre-formed dimer.
Figure 1: Comparison of synthetic pathways.[1][2] Note the failure point in the direct Fmoc-dimer pathway due to piperidine instability.[2]
Experimental Protocols
Protocol A: Incorporation of Di-Boc-L-homocystine (Boc SPPS)
Use this protocol for introducing a pre-formed disulfide bridge.[1]
Reagents:
Di-Boc-L-homocystine (3 equiv relative to resin)[1]
Coupling: Incorporate Fmoc-L-hCys(Trt)-OH using standard Fmoc protocols (HBTU/DIPEA).[1][2]
Elongation: Complete the peptide synthesis.
Cleavage & Deprotection: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).[1][2] The Trt group is removed, liberating the free thiol (-SH).[2]
Oxidation (Cyclization):
Dissolve the crude reduced peptide in aqueous buffer (pH 7.5–8.0) at high dilution (0.1 mg/mL) to favor intramolecular cyclization.[1][2]
Stir under air or add dilute
solution until a persistent yellow color appears.
Validation: Monitor by HPLC/MS.[1][2] The mass should decrease by ~2 Da (loss of 2 protons).[2]
Strategic Applications
Application Scenario
Recommended Reagent/Strategy
Rationale
Cyclic Peptides (Short)
Di-Boc-L-homocystine
Allows cyclization on-resin without complex oxidation steps later.[1][2]
Stapled Peptides
Di-Boc-L-homocystine
Provides a rigid, pre-defined linker length (longer than cystine) for helix stabilization.[1][2]
Large Proteins (>30 AA)
Fmoc-Monomer (Post-Oxidation)
Boc chemistry requires HF cleavage, which can be harsh for large proteins.[1][2] Fmoc allows milder handling, despite the extra oxidation step.[2]
Drug Conjugates (ADCs)
Fmoc-L-homocystine (Solution Phase)
In solution phase (no resin), Fmoc-L-homocystine can be used to link two payloads symmetrically under controlled basic conditions.[1][2]
References
BenchChem. (2025).[1][2] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from [1]
Albericio, F., et al. (2000).[2] Preparation and application of Fmoc-Cys(Trt)-OH derivatives. In Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2]
Sigma-Aldrich. (2024).[1][2] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from [1]
PubChem. (2025).[1][2][8] L-Homocystine Physical Properties and Safety Data. National Library of Medicine.[2] Retrieved from [1]
ResearchGate. (2022).[1][2] Stability of Disulfide Bridges in Peptide Synthesis. Retrieved from
Benchmarking Optical Purity: Di-Boc-L-Homocystine vs. Alternatives
Topic: Optical rotation values for pure Di-Boc-L-homocystine Content Type: Publish Comparison Guide Executive Summary In advanced peptide synthesis and drug development, N,N'-Di-tert-butoxycarbonyl-L-homocystine (Di-Boc-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optical rotation values for pure Di-Boc-L-homocystine
Content Type: Publish Comparison Guide
Executive Summary
In advanced peptide synthesis and drug development, N,N'-Di-tert-butoxycarbonyl-L-homocystine (Di-Boc-L-homocystine) serves as a critical, protected disulfide intermediate. Unlike its monomeric cysteine analogs, homocystine derivatives are prone to specific stereochemical drift during protection due to the flexibility of the additional methylene group.
This guide provides a technical comparison of Di-Boc-L-homocystine against its unprotected precursor (L-Homocystine) and monomeric alternatives. It establishes a self-validating protocol for verifying optical purity, addressing the data gap where specific rotation values for the Di-Boc variant are often batch-dependent or absent in standard compendia.
Part 1: Technical Profile & Comparative Analysis
The optical rotation of homocystine derivatives is highly sensitive to solvent environment (pH/polarity) and the presence of the bulky Boc-protecting groups, which alter the hydrodynamic volume and chiral field of the molecule.
Table 1: Comparative Physical Properties
Feature
Di-Boc-L-Homocystine (Target)
L-Homocystine (Standard)
Boc-S-Benzyl-L-Homocysteine (Monomer)
Structure
Protected Dimer (Disulfide)
Unprotected Dimer (Disulfide)
Protected Monomer (Thioether)
CAS No.
247063-78-9 (Generic)
626-72-2
16947-99-2
MW
~468.6 g/mol
268.35 g/mol
325.4 g/mol
Solubility
Organic (MeOH, DMF, DMSO)
Aqueous Acid (1N HCl)
Organic (MeOH, EtOH)
Optical Rotation
Experimental (See Protocol)
+77° ± 3° (c=1, 1N HCl)
-13.5° ± 1° (c=1, MeOH)
Key Impurity
D-Enantiomer / Mono-Boc
meso-Homocystine
S-Benzyl-D-Homocysteine
Critical Insight: Unlike L-Cystine, which typically exhibits a massive negative rotation in acid (approx. -212°), L-Homocystine exhibits a positive rotation (+77°) in 1N HCl. The addition of Boc groups and the switch to organic solvents (MeOH) often inverts or significantly dampens this rotation, necessitating the rigorous validation protocol below.
Part 2: Critical Analysis of Optical Stability
The "Inversion" Phenomenon
Researchers must not expect the Di-Boc derivative to match the sign of the unprotected precursor. The removal of the zwitterionic character (capping the amine) and the change in solvation shell often leads to a sign inversion.
L-Homocystine (Acid): Positive (
).
Boc-Protected Monomers: Often Negative (e.g., Boc-S-Bzl-Hcy is
).
Expectation for Di-Boc-L-Homocystine: Likely negative or low-magnitude positive in MeOH. Therefore, a single-point rotation check is insufficient for purity confirmation without a reference standard.
Impurity Impact (The "Silent" Killer)
The primary risk in Di-Boc-L-homocystine synthesis is racemization during the introduction of the Boc group or the oxidation step if starting from homocysteine.
D-Isomer Contamination: Even 1-2% of the D-isomer can skew the optical rotation significantly.
Meso-Compound Formation: If starting from a mix of L and D homocysteine, the formation of the meso-disulfide (L-S-S-D) is possible. This compound is optically inactive (or has distinct rotation) and is difficult to separate by standard flash chromatography.
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA) value for rotation. Use this Deprotection-Validation Loop .
Workflow Diagram: Purity Validation
The following diagram illustrates the logical flow for validating the optical purity of the Di-Boc derivative by referencing it back to the established L-Homocystine standard.
Figure 1: The "Deprotection-Validation Loop" ensures that the optical integrity of the Boc-protected compound is verified against the immutable physical constant of the parent amino acid.
Detailed Protocol Steps
1. Direct Measurement (Baseline)
Solvent: Methanol (HPLC Grade).
Concentration: 1.0 g/100 mL (c=1).
Temperature: 25°C.
Action: Record the specific rotation
.[1][2] Note: This value establishes your internal batch standard.
2. Hydrolytic Validation (The "Truth" Test)
Since literature values for the Di-Boc dimer are sparse, validate your batch by removing the Boc groups.
Reagent: Dissolve 100 mg of Di-Boc-L-homocystine in 2 mL of 4N HCl in Dioxane.
Reaction: Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting material).
Workup: Remove solvent under reduced pressure. Redissolve the residue in 1N HCl to a precise concentration of c=1.
Target: Measure
. The target value must be +77° ± 3° .
If the value is significantly lower (e.g., +60°), significant racemization occurred during the initial Boc-protection or storage.
3. Chiral HPLC (Advanced Confirmation)
For drug development applications (GMP), polarimetry is insufficient.
Column: Crownpak CR(+) or Chiralpak ZWIX(+).
Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile gradients depending on column choice.
Detection: UV at 210 nm.
Acceptance Criteria: < 0.5% D-isomer.
References
ChemicalBook. (2024). L-Homocystine Properties and Optical Rotation. Retrieved from
Chem-Impex International. (2024). L-Homocystine Product Specifications. Retrieved from
Biomol. (2024).[3] L-Homocystine, Highly Purified, Certificate of Analysis Data. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 439579, L-Homocystine. Retrieved from
Biosynth. (2024). Boc-S-trityl-L-homocysteine (Monomer Analog) Properties. Retrieved from
Personal Protective Equipment (PPE) & Handling Guide: Di-Boc-L-homocystine
Executive Safety Summary Di-Boc-L-homocystine (CAS: 102213-33-0 / Stereoisomer variants) is a protected amino acid derivative primarily used as a building block in peptide synthesis. While often classified as non-hazardo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Di-Boc-L-homocystine (CAS: 102213-33-0 / Stereoisomer variants) is a protected amino acid derivative primarily used as a building block in peptide synthesis.
While often classified as non-hazardous or a low-hazard irritant under GHS criteria (depending on specific purity and vendor data), treating it with casual indifference is a critical error in professional drug development. The primary risks are not acute toxicity of the solid, but particulate sensitization and the hazardous solvent systems (DCM, DMF, TFA) required for its solubilization and deprotection.
The Core Directive: Handle this substance not just to protect yourself from the powder, but to protect the integrity of your experiment from biological contamination and to prepare for the aggressive reagents used in downstream processing.
Risk Assessment & Hazard Identification
Before donning PPE, you must understand the why behind the gear.
Hazard Category
Specific Risk
Mechanism of Action
Physical State
Fine White Powder
Inhalation/Dusting: Like many amino acid derivatives, static charge can cause "fly-off" during weighing, leading to potential respiratory sensitization over chronic exposure.
Chemical Reactivity
Acid Labile
Deprotection Risk: The Boc (tert-butyloxycarbonyl) group releases isobutylene gas and CO₂ upon contact with strong acids (TFA/HCl). This requires ventilation before the reaction starts.
Process Synergies
Solvent Permeation
Co-solvent Risk: This compound is rarely handled dry for long. It is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) . Your PPE must resist these solvents, not just the solid.
PPE Selection Matrix
This matrix is designed for the entire workflow, assuming the compound will eventually be dissolved.
Hand Protection (Gloves)
Standard latex gloves are insufficient for the solvents used with this compound.
Task
Glove Material
Thickness (min)
Rationale
Weighing (Solid)
Nitrile
0.11 mm (4 mil)
Sufficient for dry powder. Provides tactile sensitivity for spatula work.
Solubilization (DCM)
Laminate / Viton OR Double Nitrile
>0.11 mm (Outer)
DCM permeates standard nitrile in <5 mins. Technique: Wear disposable nitrile (inner) + Silver Shield/Laminate (outer) if prolonged contact is expected. For splash protection only, double-glove nitrile and change immediately upon contact.
Deprotection (TFA)
Neoprene or Thick Nitrile
0.20 mm (8 mil)
TFA is corrosive. Thicker nitrile offers better acid resistance than thin exam gloves.
Ocular & Respiratory Protection
Eyes:Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses if working with fine powder that may drift, or if the system is under pressure (e.g., during rotary evaporation).
Respiratory:
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary (If hood unavailable): N95 particulate respirator (for solid weighing only). Note: N95 offers NO protection against DCM vapors.
Body: 100% Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe leather/composite shoes. Avoid synthetic fabrics that can melt if exposed to fire (DCM/organic solvents are flammable).
Operational Protocol: The Self-Validating Workflow
Do not rely on luck. Use this step-by-step system where every step includes a "Check" to validate safety.
Phase 1: Pre-Operational Setup
Ventilation Check: Verify fume hood flow monitor is green/reading normal.
Validation: Hold a Kimwipe at the sash opening; it should be pulled inward firmly at a 45° angle.
Static Control: Di-Boc-L-homocystine is static-prone. Place an ionizing bar or anti-static gun near the balance if available.
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before putting them on.
Phase 2: Weighing & Transfer
Tare First: Place weighing boat in the balance inside the hood. Tare.
Transfer: Using a clean stainless steel spatula, transfer the solid.
Technique: Do not dump. Tap the spatula gently. If powder adheres to the spatula due to static, do not flick it. Wash it off into the reaction vessel with your solvent later.
Solvent Addition: Add solvent (e.g., DCM) slowly down the side of the vessel to avoid lofting dust.
Validation: Ensure no powder is visible on the rim of the flask before stoppering.
Phase 3: Cleanup & Decontamination
Wipe Down: Clean the balance area with a solvent-dampened tissue (Isopropanol or Ethanol) immediately.
Why? Unseen amino acid dust can hydrolyze or degrade, leaving sticky residues that contaminate future experiments.
Doffing: Remove outer gloves (if double gloving) inside the hood. Remove inner gloves by turning them inside out to trap any residue.
Visualization: Safety Logic Flow
This diagram illustrates the decision-making process for PPE based on the state of the chemical.
Figure 1: Decision logic for PPE selection based on the chemical state (Solid vs. Solution).
Disposal & Emergency Procedures
Waste Management
Solid Waste: Expired or excess powder must be disposed of as Hazardous Chemical Waste (Solid). Label as "Organic Solid - Amino Acid Derivative." Do not dispose of in regular trash.
Liquid Waste:
If dissolved in DCM: Halogenated Organic Waste .
If dissolved in Methanol/DMF: Non-Halogenated Organic Waste .
Note: Never pour down the sink.
Accidental Exposure[1]
Skin Contact (Solid): Brush off excess powder. Wash with soap and water for 15 minutes.
Skin Contact (Solution): Immediately remove gloves and contaminated clothing. Wash skin with soap and water.[1][2] Do not use organic solvents (like ethanol) to wash skin, as this may increase permeation.
Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention if irritation persists.
References
National Institutes of Health (NIH) - PubChem. L-Homocystine Compound Summary. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[3] Available at: [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]